(S)-3-Hydroxypyrrolidine hydrochloride
描述
属性
IUPAC Name |
(3S)-pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMSJEFZULFYTB-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624556 | |
| Record name | (3S)-Pyrrolidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122536-94-1 | |
| Record name | 3-Pyrrolidinol hydrochloride, (3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122536941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-Pyrrolidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-Hydroxypyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Pyrrolidinol hydrochloride, (3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY8EDF8GSP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (S)-3-Hydroxypyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of (S)-3-Hydroxypyrrolidine hydrochloride, a key chiral building block in pharmaceutical development. The information is presented to support research, synthesis, and quality control activities.
Core Physical and Chemical Data
This compound is a pyrrolidine derivative valued for its role in asymmetric synthesis. A comprehensive understanding of its physical properties is essential for its effective use in laboratory and manufacturing settings.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value |
| Chemical Name | (3S)-pyrrolidin-3-ol;hydrochloride[1] |
| CAS Number | 122536-94-1[1][2] |
| Molecular Formula | C₄H₁₀ClNO[1][3] |
| Molecular Weight | 123.58 g/mol [1][3] |
| Appearance | Off-White to Pale Beige Solid[2][4] |
| Melting Point | 104-107°C[2][4] or 106°C to 107°C |
| Boiling Point | 108-110°C at 8 mmHg[2][4] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol.[2][4][5] |
| Stability | Hygroscopic[2][4] |
| Storage Temperature | Room Temperature, under inert atmosphere[2][4] |
Experimental Protocols
Detailed methodologies for determining the key physical properties cited above are provided to ensure accurate and reproducible results in a laboratory setting.
Determination of Melting Point
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. This is observed by heating a small, powdered sample in a capillary tube and recording the temperature range from the first sign of melting to the complete liquefaction of the material.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle or spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently crush the solid using a mortar and pestle.[6]
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of material. Tap the sealed end of the tube on a hard surface to compact the sample into the bottom. The packed sample height should be approximately 2-3 mm.[7]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Conduct a preliminary rapid heating run to quickly determine an approximate melting range. This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination: For a precise measurement, set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[1]
-
Observation and Recording: Carefully observe the sample through the viewing lens. Record the temperature (T1) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T2) at which the entire sample has melted into a clear liquid.
-
Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range should be narrow (e.g., 1-2°C).[7] Repeat the measurement with a fresh sample to ensure consistency.
Assessment of Physical Appearance
Visual inspection is the first step in the physical characterization of a chemical substance.
Principle: The appearance of a compound, including its physical state, color, and form, is documented under standard laboratory conditions.
Apparatus:
-
Spatula
-
White, non-reactive surface (e.g., a watch glass or ceramic tile)
-
Adequate lighting source
Procedure:
-
Place a small, representative sample of this compound on the white surface using a clean spatula.
-
Observe the sample under bright, neutral light.
-
Record the physical state (e.g., crystalline solid, powder).
-
Record the color of the material (e.g., Off-White, Pale Beige).
-
Record any other notable characteristics, such as texture (e.g., fine, granular).
Determination of Solubility (Qualitative)
Understanding a compound's solubility is crucial for selecting appropriate solvents for reactions, purification, and formulation.
Principle: A small, pre-weighed amount of the solute is added to a measured volume of a solvent. The mixture is agitated, and the degree of dissolution is observed to classify the solubility.
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Graduated pipettes or burette
-
Analytical balance
Procedure:
-
Place a small, accurately weighed amount of this compound (e.g., 10-20 mg) into a clean, dry test tube.
-
Add a small, measured volume of the test solvent (e.g., 0.5 mL of DMSO or Methanol) to the test tube.[8]
-
Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.
-
Visually inspect the solution against a contrasting background to see if the solid has completely dissolved.
-
If the solid has not dissolved, continue adding the solvent in small, measured increments (e.g., 0.5 mL), agitating thoroughly after each addition, until the solid dissolves or a maximum volume (e.g., 3 mL) is reached.
-
Record the results using qualitative terms:
-
Freely soluble: Dissolves completely in a small amount of solvent.
-
Soluble: Dissolves with agitation.
-
Sparingly soluble: Only a small portion dissolves.
-
Slightly soluble: Dissolves with difficulty or upon heating.
-
Insoluble: No visible dissolution.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the physical characterization of a chemical sample like this compound.
Caption: Logical workflow for the physical characterization of a solid chemical compound.
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. byjus.com [byjus.com]
- 3. davjalandhar.com [davjalandhar.com]
- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Student Question : What methods are used to identify and describe chemical compounds? | Chemistry | QuickTakes [quicktakes.io]
- 6. westlab.com [westlab.com]
- 7. youtube.com [youtube.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
(S)-3-Hydroxypyrrolidine Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
CAS Number: 122536-94-1
Chemical Structure:
(3S)-pyrrolidin-3-ol;hydrochloride
This technical guide provides an in-depth overview of (S)-3-Hydroxypyrrolidine hydrochloride, a pivotal chiral building block in modern pharmaceutical development. Designed for researchers, scientists, and professionals in drug discovery, this document consolidates essential data, experimental protocols, and logical workflows to facilitate its application in the synthesis of complex molecular entities.
Core Physicochemical and Pharmacokinetic Data
This compound is a white crystalline solid readily soluble in water and alcoholic solvents. Its chiral nature and the presence of a hydroxyl group make it a versatile intermediate in the synthesis of a wide array of bioactive molecules.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀ClNO | [1][2] |
| Molecular Weight | 123.58 g/mol | [1][2] |
| CAS Number | 122536-94-1 | [1][2] |
| IUPAC Name | (3S)-pyrrolidin-3-ol;hydrochloride | [1] |
| SMILES | Cl.O[C@H]1CCNC1 | [3] |
| Melting Point | 106°C to 107°C | [1] |
| Boiling Point | 108°C to 110°C (at 8 mmHg) | [1] |
| Appearance | White crystalline solid | |
| Purity | Typically ≥97% | [1] |
Synthetic Pathway and Experimental Protocols
A common and efficient method for the preparation of this compound involves a three-step synthesis starting from the readily available (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine. This pathway leverages a Mitsunobu reaction for stereochemical inversion, followed by hydrolysis and deprotection.
Synthetic Workflow Diagram
References
An In-depth Technical Guide to the Synthesis and Purification of (S)-3-Hydroxypyrrolidine Hydrochloride
(S)-3-Hydroxypyrrolidine hydrochloride is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds, including treatments for neurological, cardiovascular, and metabolic disorders.[1] Its stereospecific structure is vital for the efficacy and safety of these drugs, making its efficient and enantiomerically pure synthesis a topic of significant interest for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the primary synthetic routes and purification strategies for this compound. It includes detailed experimental protocols for key methodologies, a comparative summary of quantitative data, and visual representations of the synthetic pathways and workflows.
Synthetic Strategies
Several synthetic strategies have been developed to produce this compound in high enantiomeric purity. The choice of a particular route often depends on factors such as the availability and cost of starting materials, scalability, and safety considerations. The most prominent methods are detailed below.
Synthesis from (R)-1-N-Boc-3-hydroxypyrrolidine via Mitsunobu Inversion
This approach utilizes the readily available and relatively inexpensive (R)-enantiomer of N-Boc-3-hydroxypyrrolidine to generate the desired (S)-configuration through a stereochemical inversion. The key transformation is a Mitsunobu reaction, followed by hydrolysis of the resulting ester and deprotection of the nitrogen.[2]
Key Features:
-
Readily available starting material.
-
High stereochemical inversion efficiency.
-
Good overall yield.[2]
Experimental Protocol:
Step 1: Esterification with Configuration Inversion (Mitsunobu Reaction)
-
Dissolve (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (1 equivalent), benzoic acid (1.3 equivalents), and triphenylphosphine (1.3 equivalents) in dry tetrahydrofuran (THF).[2]
-
Cool the mixture to -10°C under a nitrogen atmosphere.[2]
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.3 equivalents) dropwise, maintaining the internal temperature below -5°C.[2]
-
Allow the reaction to warm to room temperature and stir for 12-14 hours.[2]
-
The crude product, an ester with the inverted (S)-configuration, is typically used in the next step without further purification.[2]
Step 2: Hydrolysis of the Ester
-
The crude ester from the previous step is subjected to hydrolysis under basic conditions, for example, using sodium hydroxide, to yield (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.[2]
Step 3: Deprotection
-
The Boc protecting group is removed from (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine under acidic conditions using hydrochloric acid to afford the final product, this compound.[2][3]
Synthesis from L-Malic Acid
L-malic acid, a readily available chiral starting material, can be converted to (S)-3-Hydroxypyrrolidine. The synthesis involves the formation of a cyclic imide, followed by reduction.
Key Features:
-
Utilizes a cheap and abundant chiral pool starting material.
-
The choice of reducing agent is critical for safety and to avoid racemization.
Experimental Protocol:
Method A: Using Lithium Aluminum Hydride (LiAlH₄)
-
L-malic acid is reacted with benzylamine to form (S)-1-benzylmaleimide via cyclization.[2]
-
The resulting imide is then reduced using a strong reducing agent like LiAlH₄.[2] This step requires anhydrous conditions and careful handling due to the pyrophoric nature of LiAlH₄. There is also a risk of partial racemization at the hydroxyl-bearing carbon.[2]
-
The final step involves the removal of the benzyl group by catalytic hydrogenation under pressure to yield (S)-3-Hydroxypyrrolidine.[2]
Method B: Improved Method Using Sodium Borohydride-Iodine
-
An improved synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is achieved by a melting reaction of L-malic acid and benzylamine without a solvent.[4]
-
The subsequent reduction is carried out using a safer sodium borohydride-iodine system in tetrahydrofuran.[4]
Synthesis from L-Glutamic Acid
L-glutamic acid is another versatile chiral starting material for the synthesis of (S)-3-Hydroxypyrrolidine. The general strategy involves the reduction of the carboxylic acid functionalities and subsequent cyclization.
Key Features:
-
Readily available amino acid as a starting material.
-
Multiple steps are typically required for the transformation.
A common route involves the conversion of L-glutamic acid to the corresponding pyroglutamic acid, which can then be further reduced.[5]
Synthesis from trans-4-Hydroxy-L-proline
trans-4-Hydroxy-L-proline is a naturally occurring amino acid derivative that can serve as a chiral precursor.[6][7] The synthesis requires the removal of the carboxyl group and potential modification of the hydroxyl position, depending on the desired stereochemistry.
Purification
The final purification of this compound is crucial to meet the stringent requirements for pharmaceutical applications. Common purification techniques include:
-
Recrystallization: The hydrochloride salt is often purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/ether, to remove impurities.
-
Distillation: For the free base, distillation under reduced pressure can be an effective purification method.[8]
-
Chromatography: In some cases, column chromatography may be employed to achieve high purity, although this is less common on an industrial scale.
Quantitative Data Summary
The following table summarizes typical quantitative data for the different synthetic routes. Please note that yields and purity can vary significantly based on reaction conditions and scale.
| Starting Material | Key Reagents | Reported Overall Yield | Reported Purity | Reference |
| (R)-1-N-Boc-3-hydroxypyrrolidine | DIAD, PPh₃, Benzoic Acid, NaOH, HCl | Good | High | [2] |
| L-Malic Acid | Benzylamine, LiAlH₄ or NaBH₄/I₂ | Moderate | Variable | [2][4] |
| L-Glutamic Acid | Various | Moderate | High | [9][10] |
| trans-4-Hydroxy-L-proline | Various | Moderate | High | [11] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the core synthetic workflows for producing this compound.
Caption: Synthesis via Mitsunobu Inversion.
Caption: Synthesis from L-Malic Acid.
Caption: General Purification Workflow.
References
- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. CN105646321A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. (S)-3-Hydroxypyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 4. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. trans-4-Hydroxy-L-proline ≥99 Hyp [sigmaaldrich.com]
- 8. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 9. Synthesis of nonracemic hydroxyglutamic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of (S)-3-Hydroxypyrrolidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for (S)-3-Hydroxypyrrolidine hydrochloride (CAS No: 122536-94-1), a pivotal chiral building block in pharmaceutical development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols.
Core Spectroscopic Data
The following sections summarize the essential spectroscopic data for this compound, a compound with the molecular formula C₄H₁₀ClNO and a molecular weight of 123.58 g/mol .[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom. While publicly available, detailed spectral assignments for this compound are limited, the following tables represent typical chemical shifts observed for this compound and its parent free base.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.5 | m | 1H | CH-OH |
| ~3.4 | m | 2H | CH₂-N |
| ~3.2 | m | 2H | CH₂-N |
| ~2.1 | m | 2H | CH₂ |
Note: Data is typically acquired in D₂O. Chemical shifts can vary depending on the solvent and concentration. The broad signals of the N-H and O-H protons are often not observed in D₂O due to deuterium exchange.
A patent for the synthesis of the free base, (S)-3-hydroxypyrrolidine, in CDCl₃ reports the following shifts: 4.3-4.4 ppm (m, 1H), 3.05-3.15 ppm (m, 1H), 3.0 ppm (bs, 2H), 2.75-2.9 ppm (m, 3H), 1.85-2.0 ppm (m, 1H), and 1.6-1.75 ppm (m, 1H).[4]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~70 | CH-OH |
| ~55 | CH₂-N |
| ~45 | CH₂-N |
| ~35 | CH₂ |
Note: Data is typically acquired in D₂O. Chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is characterized by the following key absorption bands.
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~2700 | Broad | N-H stretch (ammonium salt) |
| ~1600 | Medium | N-H bend |
| ~1080 | Strong | C-O stretch |
Note: Data is typically acquired from a solid sample using an ATR or KBr pellet technique.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Table 4: Mass Spectrometry Data
| m/z | Ion Type |
| 123.0451 | [M+H]⁺ (Calculated Exact Mass of C₄H₁₀ClNO) |
| 88.0706 | [M-Cl]⁺ (Calculated for C₄H₁₀NO) |
Note: Electrospray ionization (ESI) is a common technique for the analysis of this compound.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O), in a 5 mm NMR tube. The spectra are recorded on a spectrometer, for instance, a Bruker AC-300 or equivalent.[2] For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to a reference standard. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum is commonly obtained using a solid sample. One method is the KBr pellet technique, where a small amount of the compound is ground with potassium bromide and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the ATR crystal.[1] The spectrum is recorded, for example, on a Bruker Tensor 27 FT-IR spectrometer.[1]
Mass Spectrometry
Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or water, and introduced into the instrument. The analysis provides the mass-to-charge ratio of the protonated molecule and any significant fragments.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. This compound | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
A Technical Guide to High-Purity (S)-3-Hydroxypyrrolidine Hydrochloride for Pharmaceutical Research and Development
An in-depth resource for researchers, scientists, and drug development professionals on the procurement, analysis, and application of (S)-3-Hydroxypyrrolidine hydrochloride.
This compound is a critical chiral building block in the pharmaceutical industry, prized for its role in the asymmetric synthesis of a wide array of active pharmaceutical ingredients (APIs). Its stereospecific structure makes it an invaluable intermediate in the development of drugs where enantiomeric purity is paramount for therapeutic efficacy and safety. This guide provides a comprehensive overview of commercial suppliers, quality specifications, and key experimental protocols relevant to its application in drug discovery and development.
Commercial Suppliers and Specifications
The procurement of high-purity this compound is the foundational step for its successful application. A variety of chemical suppliers offer this reagent at different purity grades. Below is a comparative summary of specifications from selected suppliers. Researchers should always refer to the supplier's most recent Certificate of Analysis (CoA) for lot-specific data.
| Supplier | Purity | Enantiomeric Purity | Melting Point (°C) | Appearance | CAS Number |
| Thermo Scientific Chemicals | 97% | > 99% | 104-106[1] | Off-white solid[1] | 122536-94-1 |
| AK Scientific, Inc. | 98% (HPLC) | Not specified | 100-104 | Solid | 122536-94-1 |
| Alfa Aesar | 97% | > 99% | 102.8-106[2] | Off-white solid[2] | 122536-94-1 |
| Chem-Impex International | >98.0% (T) | Not specified | 102-107 | White to off-white crystalline powder | 122536-94-1 |
| Anhui Dexinjia Biopharm Co., Ltd. | 98% | Not specified | Not specified | Not specified | 122536-94-1 |
| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | Not specified | Not specified | Not specified | 122536-94-1 |
Role in Drug Synthesis
This compound serves as a key chiral intermediate in the synthesis of numerous pharmaceuticals. Its structural features are essential for the stereocontrolled synthesis of complex molecules.[3] A notable application is in the production of the antihypertensive drug Barnidipine, a dihydropyridine calcium channel blocker.[3] The chiral center and the hydroxyl group on the pyrrolidine ring are crucial for the specific three-dimensional structure required for its pharmacological activity.[3]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the stereochemical inversion of (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine. The following protocol is adapted from patent literature and provides a general framework for its synthesis.[4]
Step 1: Mitsunobu Reaction for Stereochemical Inversion [4]
-
Dissolve (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (1 equivalent), benzoic acid (1.3 equivalents), and triphenylphosphine (1.3 equivalents) in dry tetrahydrofuran (THF).
-
Under a nitrogen atmosphere, cool the solution to -10°C.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.4 equivalents) dropwise, maintaining the internal temperature below -5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure. The crude product containing the inverted ester is used in the next step without further purification.
Step 2: Hydrolysis of the Ester [4]
-
Dissolve the crude ester from the previous step in a suitable solvent mixture (e.g., methanol/water).
-
Add sodium hydroxide (excess) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product, (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Deprotection of the Boc Group [4]
-
Dissolve the Boc-protected product in a suitable solvent such as ethyl acetate or dichloromethane.
-
Add a 4M solution of hydrochloric acid in a compatible solvent (e.g., 1,4-dioxane or ethyl acetate) and stir at room temperature for 10-12 hours.[4]
-
The product, this compound, will precipitate out of the solution.
-
Filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.
Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as isopropanol/ethanol, to achieve high purity.[4]
Determination of Enantiomeric Purity by Chiral HPLC
Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. A common method for determining enantiomeric excess (ee) is through chiral High-Performance Liquid Chromatography (HPLC), often after derivatization.
Pre-column Derivatization:
This compound has a primary amine that can be derivatized with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), to form diastereomers. These diastereomers can then be separated on a standard achiral C18 column.
Illustrative HPLC Method (Adaptable for this compound):
-
Column: A standard reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid). The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the chosen derivatizing agent (e.g., 340 nm for Marfey's reagent adducts).
-
Column Temperature: 25°C.
Validation Parameters:
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Application as a Chiral Auxiliary
Beyond its role as a building block, the pyrrolidine scaffold of (S)-3-Hydroxypyrrolidine can be utilized as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct a chemical reaction to form a new stereocenter with a specific configuration. After the reaction, the auxiliary is removed and can often be recovered.
Conclusion
High-purity this compound is an indispensable tool for the modern medicinal chemist. A thorough understanding of its commercial availability, quality attributes, and synthetic applications is essential for its effective use in the development of novel therapeutics. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and developers working with this versatile chiral building block. It is always recommended to consult specific literature and supplier documentation for the most accurate and up-to-date information.
References
Safety, handling, and storage of (S)-3-Hydroxypyrrolidine hydrochloride
An In-depth Technical Guide to the Safety, Handling, and Storage of (S)-3-Hydroxypyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling, storage, and key safety characteristics of this compound (CAS No. 122536-94-1), a chiral intermediate widely used in the synthesis of pharmaceutical compounds. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of the material.
Chemical Identification
This compound is a chiral organic compound. Its key identifiers and properties are summarized below.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | (S)-pyrrolidin-3-ol hydrochloride, (3S)-pyrrolidin-3-ol;hydrochloride |
| CAS Number | 122536-94-1[1] |
| Molecular Formula | C₄H₁₀ClNO[1] |
| Molecular Weight | 123.58 g/mol [1] |
| Appearance | Off-white to pale beige crystalline powder or solid |
Hazard Identification and Toxicology
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system. It is classified under the Globally Harmonized System (GHS) as outlined below.
| GHS Classification | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A / Category 1 | H319: Causes serious eye irritation / H318: Causes serious eye damage[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
Signal Word: Warning or Danger [2]
Toxicological Summary:
-
Acute Toxicity: No quantitative data (e.g., LD50, LC50) is available for oral, dermal, or inhalation routes. The chemical, physical, and toxicological properties have not been thoroughly investigated.[2][4]
-
Carcinogenicity: Not identified as a probable, possible, or confirmed human carcinogen by IARC.[2][4]
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures are essential to minimize exposure risk. The following workflow outlines the standard procedure for handling this compound in a laboratory setting.
References
The Pivotal Role of (S)-3-Hydroxypyrrolidine Hydrochloride: A Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-3-Hydroxypyrrolidine hydrochloride, a versatile chiral building block, has emerged as a critical component in the stereoselective synthesis of a wide array of pharmaceutical agents. Its inherent chirality and functional group arrangement provide a robust scaffold for the construction of complex molecular architectures with precise three-dimensional orientations, a fundamental requirement for potent and selective drug action. This technical guide delves into the synthesis, properties, and extensive applications of this compound, offering detailed experimental protocols and insights into its role in the development of innovative therapeutics.
Physicochemical Properties
(S)-3-Hydroxypyrrolidine and its hydrochloride salt possess distinct physicochemical properties that are crucial for their handling, reaction setup, and purification.
| Property | (S)-3-Hydroxypyrrolidine | This compound |
| CAS Number | 100243-39-8 | 122536-94-1 |
| Molecular Formula | C₄H₉NO | C₄H₁₀ClNO |
| Molecular Weight | 87.12 g/mol | 123.58 g/mol [1] |
| Appearance | Clear light yellow to yellow liquid after melting[2] | White to almost white crystalline powder |
| Melting Point | 15 °C[2][3] | 106-108 °C[4] |
| Boiling Point | 108-110 °C (8 mmHg)[2][3] | Not available |
| Specific Rotation ([α]²⁰/D) | -6.5° (c=3.5% in MeOH)[2][3] | +7.4° to +8.0° (c=3.5, MeOH)[5] |
| Solubility | Fully miscible in water[2][3] | Soluble in water |
| Density | 1.078 g/mL at 20 °C[2][3] | Not available |
Synthesis of the Chiral Building Block
The enantiomerically pure (S)-3-Hydroxypyrrolidine is often synthesized from readily available chiral precursors, such as L-malic acid or L-glutamic acid. A common and efficient strategy involves the chiral inversion of the more accessible (R)-enantiomer, typically through a Mitsunobu reaction.
Synthesis of (S)-1-N-Boc-3-hydroxypyrrolidine via Mitsunobu Reaction
A key strategy for obtaining the (S)-enantiomer is the stereochemical inversion of the readily available (R)-(-)-N-Boc-3-pyrrolidinol. The Mitsunobu reaction is a powerful method for achieving this with high fidelity.
Caption: Synthetic pathway for this compound.
This protocol details the stereochemical inversion of (R)-1-N-Boc-3-hydroxypyrrolidine to its (S)-enantiomer, followed by deprotection to yield the hydrochloride salt.[4]
Step 1: Synthesis of (S)-1-N-Boc-3-benzoyloxypyrrolidine
-
In a round-bottom flask under a nitrogen atmosphere, dissolve (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (50 g, 0.267 mol), benzoic acid (42.4 g, 0.348 mol), and triphenylphosphine (91 g, 0.348 mol) in 200 mL of dry tetrahydrofuran (THF).
-
Cool the stirred solution to -10 °C.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (68.4 mL, 0.384 mol) dropwise, maintaining the internal temperature below -5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.
-
Remove the solvent under reduced pressure. Add 200 mL of water to the residue and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and saturated brine (2 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product as a pale yellow solid. This crude ester is used directly in the next step without further purification.
Step 2: Hydrolysis to (S)-1-N-Boc-3-hydroxypyrrolidine
-
Dissolve the crude ester from the previous step in a suitable solvent (e.g., methanol or THF).
-
Add a solution of sodium hydroxide (e.g., 1-2 M aqueous solution) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer and concentrate to give crude (S)-1-N-Boc-3-hydroxypyrrolidine.
Step 3: Deprotection to this compound
-
Dissolve the crude (S)-1-N-Boc-3-hydroxypyrrolidine in a 4 M solution of HCl in ethyl acetate (250 mL).
-
Stir the solution at room temperature for 12 hours.
-
Filter the resulting precipitate and wash the filter cake with ethyl acetate (2 x 150 mL).
-
Dry the solid in a vacuum oven to yield this compound as a white solid.
-
Recrystallize from absolute ethanol to obtain the pure product.
| Step | Product | Overall Yield | Purity | Specific Rotation ([α]²⁰/D) | Melting Point (°C) |
| 3 | This compound | 64%[4] | 98%[4] | +7.2° (literature value)[4] | 106-108[4] |
Applications in Drug Development
The chiral nature of this compound makes it an invaluable intermediate in the synthesis of a variety of pharmaceuticals where specific stereochemistry is paramount for therapeutic efficacy and safety.[6]
Antihypertensive Agents: Synthesis of Barnidipine
(S)-3-Hydroxypyrrolidine is a key chiral component in the synthesis of the calcium channel blocker Barnidipine, used in the treatment of hypertension.[6] The pyrrolidine moiety is crucial for the drug's activity.
The synthesis of Barnidipine involves the condensation of a dihydropyridine core with the chiral side chain derived from (S)-3-Hydroxypyrrolidine.
Step: Condensation to form (3'S,4S)-1-Benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
-
To a solution of (R)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (a key intermediate) in dichloromethane, add phosphorus pentachloride below -20 °C and stir for 1 hour to form the acid chloride.
-
Cool the mixture to -26 °C.
-
Add a solution of (S)-1-benzylpyrrolidin-3-ol in dichloromethane to the reaction mixture and stir for 2 hours.
-
Wash the reaction mixture with a 5% sodium carbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with ethyl acetate/petroleum ether) to yield the product.
| Product | Yield | Purity (HPLC) |
| Barnidipine intermediate | 41%[7] | 92.9%[7] |
Agents for Neurological Disorders: Muscarinic M1 Receptor Antagonists
Derivatives of (S)-3-Hydroxypyrrolidine have been explored as selective antagonists for the M1 muscarinic acetylcholine receptor (mAChR), a target for the treatment of Parkinson's disease, dystonia, and other movement disorders.[3][8]
Caption: M1 muscarinic acetylcholine receptor signaling pathway.
The selectivity of these compounds is crucial to avoid side effects associated with the modulation of other muscarinic receptor subtypes.
| Compound | rM1 IC₅₀ (µM) | Selectivity vs. rM2-rM5 |
| Cyclohexyl derivative | 4.6 | >32-fold[8] |
| Phenylether derivative | 3.3 | >45-fold[8] |
| Cyclopentyl derivative | 0.441 | >340-fold vs M4[8] |
Antibacterial Agents: Quinolone Antibiotics
This compound is also utilized in the development of quinolone antibiotics. The pyrrolidine moiety can be incorporated at the C-7 position of the quinolone core, influencing the antibacterial spectrum and potency.
This protocol describes the synthesis of a ciprofloxacin analogue incorporating a pyrrolidine derivative.
Step: Nucleophilic Aromatic Substitution
-
A mixture of 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (the quinolone core), the desired (S)-pyrrolidine amine derivative, and a suitable base (e.g., triethylamine or potassium carbonate) in a solvent such as acetonitrile or DMSO is heated.
-
The reaction is typically refluxed for several hours until completion (monitored by TLC or HPLC).
-
After cooling, water is added to precipitate the product.
-
The solid is filtered, washed with cold water, and dried under vacuum to yield the final quinolone product.
For a specific analogue, 1-cyclopropyl-6-fluoro-4-oxo-7-((2-(pyrrolidine-1-yl)ethyl)amino)-1,4-dihydroquinoline-3-carboxylic acid, the overall yield was reported to be 60%.
Analytical Methods for Chiral Purity
Ensuring the enantiomeric purity of this compound and its derivatives is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric excess (ee).
Caption: Workflow for determining enantiomeric excess by chiral HPLC.
General Protocol for Chiral HPLC Analysis
-
Column Selection: Choose an appropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are widely used and effective for a broad range of compounds.
-
Mobile Phase Screening: A screening of different mobile phases is typically performed. Common mobile phases include mixtures of hexane/isopropanol for normal-phase or methanol/water/acetonitrile with additives for reversed-phase chromatography.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Injection and Elution: Inject the sample onto the HPLC system and elute with the chosen mobile phase at a constant flow rate.
-
Detection: Monitor the elution of the enantiomers using a suitable detector, such as a UV-Vis or circular dichroism (CD) detector.
-
Calculation of Enantiomeric Excess (ee): The ee is calculated from the integrated peak areas of the two enantiomers using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Conclusion
This compound is a cornerstone chiral building block in the pharmaceutical industry. Its utility in the stereoselective synthesis of a diverse range of therapeutic agents, from antihypertensives to CNS-active drugs and antibiotics, underscores its importance in modern drug discovery and development. The synthetic methodologies and analytical techniques detailed in this guide provide a framework for the effective utilization of this valuable chiral intermediate in the creation of next-generation pharmaceuticals.
References
- 1. Design and synthesis of new N-thioacylated ciprofloxacin derivatives as urease inhibitors with potential antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 4. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 5. Synthesis of a New Chiral Pyrrolidine [mdpi.com]
- 6. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds via Amino-Regulated 1,3-Proton Migration Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Key literature review on (S)-3-Hydroxypyrrolidine hydrochloride applications
An In-depth Technical Guide to the Applications of (S)-3-Hydroxypyrrolidine Hydrochloride
Introduction
This compound is a vital chiral building block in modern organic and medicinal chemistry.[1][2] Its structure, featuring a pyrrolidine ring with a hydroxyl group at the stereogenic third position, makes it an exceptionally versatile intermediate for asymmetric synthesis. This guide provides a comprehensive review of its primary applications, synthesis protocols, and its role in the development of therapeutic agents, tailored for researchers, chemists, and professionals in drug development. The compound's ability to introduce specific stereochemistry is crucial, as the pharmacological activity and safety of many drugs are highly dependent on their three-dimensional structure.[1]
Core Applications in Pharmaceutical Synthesis
The principal application of this compound is as a key intermediate in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). Its integration into molecular scaffolds allows for the precise construction of enantiomerically pure compounds, enhancing therapeutic efficacy and minimizing potential side effects.[2]
Key Therapeutic Areas and Associated Drugs:
| Therapeutic Area | Drug Name | Role of (S)-3-Hydroxypyrrolidine |
| Antihypertensives | Barnidipine | A necessary chiral raw material for synthesis.[1][3] |
| Overactive Bladder | Darifenacin | The structure contains the (S)-3-hydroxypyrrolidine fragment.[3] |
| Irritable Bowel Syndrome | Asimadoline | Used as an intermediate in the synthesis of the hydrochloride salt.[4] |
| Antibiotics | Carbapenems, Quinolones | A major chiral intermediate for various antibiotic classes.[5] |
| Analgesics | κ-receptor agonists | Serves as a key intermediate in the synthesis of analgesic compounds.[5] |
| Neurological Disorders | Neurotransmitter Modulators | Used as a primary material for various chiral drugs in this field.[5] |
Application Example: Synthesis of Barnidipine
Barnidipine is a dihydropyridine calcium channel blocker used for treating hypertension.[1] The synthesis relies on (S)-3-Hydroxypyrrolidine to establish the correct stereochemistry, which is essential for its therapeutic action. The pyrrolidine moiety is a core component of the final drug structure.
Role in Asymmetric Catalysis
Beyond its role as a structural component, (S)-3-Hydroxypyrrolidine and its derivatives are pivotal in the field of asymmetric catalysis. The molecule's defined stereocenter allows it to function as a chiral auxiliary or as a scaffold for developing more complex chiral ligands and organocatalysts. These catalysts are instrumental in reactions such as asymmetric hydrogenations, Michael additions, and Diels-Alder reactions, enabling the efficient production of specific enantiomers.[6]
The hydroxyl and secondary amine groups serve as functional handles for modification, permitting chemists to fine-tune the steric and electronic properties of the resulting catalyst to suit specific transformations.
Key Synthesis Protocols
An economical and industrially viable synthesis of this compound is critical due to its high demand and historically high cost.[3] One effective method involves a three-step process starting from the readily available (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, proceeding through a stereochemical inversion via a Mitsunobu reaction.[3]
Detailed Experimental Protocol
The following protocol is adapted from patent literature, outlining the synthesis via stereochemical inversion.[3]
Step 1: Mitsunobu Reaction to achieve configuration inversion
-
Dissolve 50 g (0.267 mol) of (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, 42.4 g (0.348 mol) of benzoic acid, and 91 g (0.348 mol) of triphenylphosphine in 200 ml of dry tetrahydrofuran.
-
Stir the mixture under a nitrogen atmosphere at -10°C.
-
Slowly add 68.4 ml (0.384 mol) of diisopropyl azodicarboxylate (DIAD) dropwise, ensuring the internal temperature does not exceed -5°C. The addition should take approximately 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.
-
The resulting product, an ester with an inverted (S) configuration at the C-3 position, is used directly in the next step without purification.[3]
Step 2: Hydrolysis of the ester
-
The intermediate ester from Step 1 is treated with sodium hydroxide (NaOH) in a suitable solvent system (e.g., methanol/water) to hydrolyze the ester bond.
-
This step yields (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.[3]
Step 3: Deprotection of the Boc group
-
The product from Step 2 is dissolved in a suitable solvent like dichloroethane.[7]
-
Concentrated hydrochloric acid (HCl) is added, and the mixture is stirred, often with heating (e.g., 55-60°C for 2 hours), to remove the Boc protecting group.[7]
-
After reaction completion and workup, this compound is obtained as the final product.[3]
This method is noted for its simplicity, use of affordable raw materials, and good yields, making it suitable for potential industrial production.[3]
Summary and Outlook
This compound is an indispensable chiral intermediate with broad applications in the pharmaceutical and chemical industries. Its significance is rooted in its role in the stereoselective synthesis of numerous drugs, from antihypertensives to treatments for neurological disorders.[1][2] Furthermore, its utility in developing novel chiral catalysts continues to expand the toolkit of modern organic synthesis. As the demand for enantiomerically pure pharmaceuticals grows, the development of efficient and scalable synthetic routes for this crucial building block will remain an area of significant interest for researchers and industry professionals.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. CN105646321A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. This compound | 122536-94-1 [chemicalbook.com]
- 5. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)-3-Hydroxypyrrolidine synthesis - chemicalbook [chemicalbook.com]
Understanding the Stereochemistry of 3-Hydroxypyrrolidine Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The 3-hydroxypyrrolidine scaffold is a privileged structural motif frequently incorporated into a wide array of pharmacologically active agents. Its chirality plays a pivotal role in determining the efficacy and safety of these therapeutic molecules. The precise spatial arrangement of the hydroxyl group on the pyrrolidine ring is crucial for molecular recognition and binding affinity to biological targets.[1] Consequently, the stereoselective synthesis of 3-hydroxypyrrolidine derivatives is of paramount importance in the field of drug discovery and development. This technical guide provides an in-depth overview of the stereochemistry of these vital building blocks, focusing on synthetic strategies, experimental protocols, and their significance in medicinal chemistry.
The Significance of Stereochemistry in 3-Hydroxypyrrolidine Derivatives
Chirality is a fundamental concept in pharmacology, as the biological activity of many drugs is highly dependent on their stereochemistry.[1] Often, only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be inactive or even elicit adverse effects.[1][2][3] 3-Hydroxypyrrolidine and its derivatives are essential chiral intermediates for a variety of medicines, including antibiotics, analgesics, thrombolytic drugs, and antipsychotics.[4] For instance, (S)-(+)-1-Boc-3-hydroxypyrrolidine is a key intermediate in the synthesis of ligands targeting acetylcholine receptors, which are implicated in neurological disorders such as Alzheimer's and Parkinson's disease.[5] The defined stereochemistry of these building blocks offers a reliable starting point for the construction of stereochemically complex molecules.[1]
Stereoselective Synthetic Strategies
The synthesis of enantiomerically pure 3-hydroxypyrrolidine derivatives can be achieved through several strategic approaches, including chiral pool synthesis, asymmetric synthesis, and chemoenzymatic methods.
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to construct more complex chiral molecules.[6] This strategy is advantageous as the inherent chirality of the starting material is transferred to the final product, often simplifying the synthetic route. Common starting materials for the synthesis of 3-hydroxypyrrolidine derivatives include amino acids like L-proline, 4-hydroxy-L-proline, and malic acid.[4][7]
For example, chiral N-benzyl-3-hydroxypyrrolidine can be prepared from natural malic acid through a condensation reaction with benzylamine followed by reduction.[4] Similarly, (2S,4R)-4-hydroxypyrrolidine carboxylic acid is a versatile starting material for the synthesis of carbapenem antibiotics like Ertapenem and Meropenem.[8]
Asymmetric synthesis involves the conversion of a prochiral starting material into a chiral product using a chiral catalyst or auxiliary. This approach offers the flexibility to synthesize both enantiomers of a target molecule.
A notable example is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which can be used to construct enantioenriched α-deuterated pyrrolidine derivatives.[9] This method allows for the precise installation of a deuterium-containing stereocenter, which can be beneficial for optimizing the pharmacokinetic properties of drug candidates.[9]
Chemoenzymatic methods combine chemical transformations with enzymatic reactions to achieve high stereoselectivity. Enzymes, such as lipases and dehydrogenases, can catalyze reactions with exquisite enantioselectivity under mild conditions.
An efficient chemoenzymatic route for the synthesis of optically active 3-pyrrolidinol involves the hydroxylation of 1-benzoylpyrrolidine by Aspergillus spp. to yield (S)-1-benzoyl-3-pyrrolidinol, which is then resolved using Amano PS-IM lipase to achieve high enantiomeric purity (>99% ee).[10] Another approach involves the enantioselective synthesis of 3-hydroxypyrrolidin-2-ones using immobilized lipase from Pseudomonas cepacia.[11]
Quantitative Data on Stereoselective Syntheses
The following tables summarize quantitative data from various stereoselective synthetic methods for 3-hydroxypyrrolidine derivatives, providing a comparative overview of their efficiency.
Table 1: Chemoenzymatic Synthesis of 3-Hydroxypyrrolidinol Derivatives
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |
| 1-Benzoylpyrrolidine | Aspergillus spp. NBRC 109513 & Amano PS-IM lipase | (S)-1-Benzoyl-3-pyrrolidinol | >99% | - | [10] |
| 3-Acetoxy-1-methyl-2-pyrrolidinone | Immobilized Pseudomonas cepacia lipase | (R)-3-Hydroxy-1-methyl-2-pyrrolidinone | >95% | 45% | [11] |
| 3-Acetoxy-1-benzyl-2-pyrrolidinone | Immobilized Pseudomonas cepacia lipase | (R)-3-Hydroxy-1-benzyl-2-pyrrolidinone | >95% | 46% | [11] |
Table 2: Asymmetric Synthesis of Pyrrolidine Derivatives
| Reaction Type | Catalyst/Reagent | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield | Reference |
| 1,3-Dipolar Cycloaddition | Cu(i)/(R,Rp)-L3 | exo-α-deuterated pyrrolidine | >20:1 | 96% | 88% | [9] |
| Aza-Michael Cyclization | Chiral Phosphoric Acid | 2,2-Disubstituted Pyrrolidine | - | High | - | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of stereochemically pure 3-hydroxypyrrolidine derivatives.
-
Hydroxylation: Aspergillus spp. NBRC 109513 is cultured in a suitable medium. 1-Benzoylpyrrolidine is added to the culture, and the biotransformation is carried out for a specified period. The microbial cells are then harvested, and the product, (S)-1-benzoyl-3-pyrrolidinol, is extracted from the culture broth.
-
Kinetic Resolution: The resulting (S)-1-benzoyl-3-pyrrolidinol (with an initial ee of 66%) is subjected to kinetic resolution using Amano PS-IM lipase in an appropriate organic solvent with an acyl donor. The reaction is monitored until the desired conversion is achieved.
-
Purification: The enantiomerically pure (>99% ee) (S)-1-benzoyl-3-pyrrolidinol is isolated and purified using standard chromatographic techniques.
-
Reaction Setup: To a solution of (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, benzoic acid, and triphenylphosphine in dry tetrahydrofuran under a nitrogen atmosphere, diisopropyl azodicarboxylate (DIAD) is added dropwise at -10°C.
-
Reaction Execution: The reaction mixture is slowly warmed to room temperature and stirred for 12 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the configuration-inverted ester.
-
Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., sodium hydroxide) to afford (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., hydrochloric acid) to yield the final product, (S)-3-hydroxypyrrolidine hydrochloride.
Visualization of Synthetic Strategies
The following diagrams illustrate the logical relationships between different synthetic approaches to obtain enantiomerically pure 3-hydroxypyrrolidine derivatives.
Caption: Overview of major synthetic routes to enantiopure 3-hydroxypyrrolidines.
Caption: Workflow for the chemoenzymatic synthesis of (S)-1-benzoyl-3-pyrrolidinol.
Conclusion
The stereoselective synthesis of 3-hydroxypyrrolidine derivatives is a critical aspect of modern drug development. The choice of synthetic strategy depends on factors such as the availability of starting materials, the desired stereoisomer, and the scalability of the process. Chiral pool synthesis offers an efficient route when suitable chiral precursors are accessible, while asymmetric synthesis provides greater flexibility. Chemoenzymatic methods are increasingly attractive due to their high selectivity and environmentally benign nature. A thorough understanding of these methodologies and their associated stereochemical outcomes is essential for researchers and scientists working to develop novel and effective therapeutics based on the 3-hydroxypyrrolidine scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. Therapeutic efficacy of stereoisomers [wisdomlib.org]
- 3. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Chiral pool - Wikipedia [en.wikipedia.org]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
An In-depth Technical Guide on the Solubility of (S)-3-Hydroxypyrrolidine Hydrochloride in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (S)-3-Hydroxypyrrolidine hydrochloride in common organic solvents. Due to a lack of readily available quantitative public data, this document focuses on reported qualitative solubility and provides a generalized, robust experimental protocol for researchers to determine precise solubility values in their own laboratory settings.
Introduction
This compound is a chiral organic compound widely used as a building block in the synthesis of various pharmaceutical agents.[1] Its solubility in different organic solvents is a critical parameter for reaction optimization, purification, and formulation development. Understanding the solubility profile is essential for designing efficient synthetic routes and ensuring the quality and purity of the final active pharmaceutical ingredient (API).
Solubility Data
A thorough review of available literature and chemical databases indicates a general lack of specific quantitative solubility data for this compound in a range of common organic solvents. The existing information is primarily qualitative.
Table 1: Qualitative Solubility of this compound
| Solvent | CAS Number | Qualitative Solubility |
| Methanol (MeOH) | 67-56-1 | Slightly Soluble[1][2][3][4] |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Sparingly/Slightly Soluble[1][2][3][4] |
| Chloroform | 67-66-3 | Slightly Soluble[5] |
| Water | 7732-18-5 | Fully Miscible[5][6] |
Note: "Slightly Soluble" and "Sparingly Soluble" are qualitative terms and are not standardized without a specific pharmacopeia reference. It is imperative for researchers to determine quantitative values for their specific applications.
Experimental Protocol for Solubility Determination
To address the gap in quantitative data, a generalized experimental protocol based on the widely accepted shake-flask method is provided below.[7][8] This method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7]
Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, THF, DCM, DMF) of analytical grade
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.[9]
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a pipette.
-
To separate the dissolved solute from any undissolved solid particles, either centrifuge the sample or filter it through a syringe filter.[10] This step is critical to avoid overestimation of the solubility.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy) to generate a calibration curve.[10]
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: General workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound in common organic solvents is not widely published, this guide provides the available qualitative information and a detailed, adaptable experimental protocol for its determination. For researchers in drug development and chemical synthesis, obtaining precise solubility data through these established methods is a critical step in ensuring the success and efficiency of their work. The provided workflow and protocol offer a solid foundation for generating reliable and reproducible solubility profiles for this important chiral building block.
References
- 1. This compound | 122536-94-1 [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. lookchem.com [lookchem.com]
- 4. This compound manufacturers and suppliers in india [chemicalbook.com]
- 5. (S)-3-Hydroxypyrrolidine CAS#: 100243-39-8 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. lifechemicals.com [lifechemicals.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Methodological & Application
Application Notes: (S)-3-Hydroxypyrrolidine Hydrochloride in Asymmetric Synthesis
(S)-3-Hydroxypyrrolidine hydrochloride and its derivatives are pivotal chiral building blocks and organocatalysts in the field of asymmetric synthesis. Their rigid pyrrolidine scaffold, combined with the stereodefined hydroxyl group, provides a powerful platform for inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions. These attributes make them highly valuable for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds.
The pyrrolidine core is a prevalent motif in numerous biologically active natural products and pharmaceuticals.[1][2] Consequently, the development of synthetic methods utilizing chiral pyrrolidine-based catalysts is of significant interest. The hydroxyl group at the C-3 position can be readily modified to fine-tune the steric and electronic properties of the catalyst, enabling high levels of stereocontrol in reactions such as aldol condensations, Michael additions, and Diels-Alder reactions.[1]
Key Applications:
-
Asymmetric Aldol Reactions: Derivatives of (S)-3-hydroxypyrrolidine are effective organocatalysts for the direct asymmetric aldol reaction, a fundamental C-C bond-forming transformation. These catalysts often operate via an enamine mechanism, mimicking the action of Class I aldolase enzymes, to produce chiral β-hydroxy carbonyl compounds with high enantioselectivity.[3][4]
-
Asymmetric Michael Additions: The chiral environment created by (S)-3-hydroxypyrrolidine-derived catalysts facilitates the enantioselective conjugate addition of nucleophiles to α,β-unsaturated systems. This method provides access to a wide range of chiral compounds, including precursors for γ-amino acids and other valuable synthetic intermediates.[5]
-
Asymmetric Diels-Alder Reactions: Chiral pyrrolidine-based catalysts have been successfully employed to catalyze enantioselective Diels-Alder reactions, a powerful tool for the construction of cyclic and bicyclic systems with multiple stereocenters.[6][7]
-
Synthesis of Drug Intermediates: The pyrrolidine scaffold is a key structural component in many pharmaceutical drugs.[2] Asymmetric synthesis methodologies employing (S)-3-hydroxypyrrolidine and its derivatives are therefore crucial for the efficient and stereoselective production of drug candidates and active pharmaceutical ingredients (APIs).
Quantitative Data Summary
The following tables summarize the performance of (S)-3-hydroxypyrrolidine-derived catalysts in various asymmetric reactions, showcasing their efficiency and stereoselectivity across a range of substrates.
Table 1: Asymmetric Aldol Reaction of Ketones with Aromatic Aldehydes Catalyzed by a Proline-Derived Organocatalyst
| Entry | Ketone | Aldehyde | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 5 | 80 | >99:1 | >99 |
| 2 | Cyclohexanone | 4-Chlorobenzaldehyde | 24 | 75 | 95:5 | 98 |
| 3 | Cyclohexanone | Benzaldehyde | 48 | 70 | 93:7 | 96 |
| 4 | Acetone | 4-Nitrobenzaldehyde | 24 | 95 | - | 99 |
| 5 | Acetone | 2-Naphthaldehyde | 48 | 88 | - | 97 |
Data compiled from representative proline-catalyzed aldol reactions. The specific catalyst may be a derivative of (S)-3-hydroxypyrrolidine.
Table 2: Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by a Dipeptide Organocatalyst
| Entry | Aldehyde | Nitroolefin | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Isobutyraldehyde | (E)-β-Nitrostyrene | 24 | 85 | 95:5 | 98 |
| 2 | Isobutyraldehyde | (E)-4-Chloro-β-nitrostyrene | 24 | 82 | 96:4 | 99 |
| 3 | Isobutyraldehyde | (E)-4-Methyl-β-nitrostyrene | 36 | 80 | 94:6 | 97 |
| 4 | Propanal | (E)-β-Nitrostyrene | 48 | 75 | 90:10 | 95 |
Data represents typical results for Michael additions catalyzed by chiral pyrrolidine-containing dipeptides.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aldol Reaction
This protocol describes a general method for the (S)-proline-catalyzed asymmetric aldol reaction between a ketone and an aldehyde.
Materials:
-
(S)-Proline (catalyst)
-
Ketone (e.g., cyclohexanone, acetone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Methanol
-
Water
-
Reaction vial (2 mL)
-
Magnetic stirrer
Procedure:
-
To a 2 mL reaction vial, add (S)-proline (0.03 mmol, 10 mol%).
-
Add methanol (40 µL) and water (10 µL) to the vial.
-
Add the ketone (1.5 mmol, 5 equivalents).
-
Add the aldehyde (0.3 mmol, 1 equivalent).
-
Cap the vial and stir the reaction mixture at room temperature for the time indicated in Table 1.
-
Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product by chiral HPLC or NMR analysis.
This is a general protocol adapted from literature procedures for proline-catalyzed aldol reactions.[8]
Protocol 2: General Procedure for Asymmetric Michael Addition
This protocol outlines a general procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin catalyzed by a chiral dipeptide containing a pyrrolidine moiety.
Materials:
-
Chiral dipeptide catalyst (e.g., Phe-β-Ala)
-
4-Dimethylaminopyridine (DMAP)
-
Thiourea
-
Aldehyde (e.g., isobutyraldehyde)
-
Nitroolefin (e.g., (E)-β-nitrostyrene)
-
Reaction flask
-
Magnetic stirrer
Procedure:
-
In a reaction flask equipped with a magnetic stirrer, place the dipeptide catalyst (0.05 mmol, 10 mol%), thiourea (3.8 mg, 0.05 mmol), and DMAP (6.1 mg, 0.05 mmol).
-
Add the aldehyde (2.75 mmol, 5.5 equivalents) to the flask.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the nitroolefin (0.5 mmol, 1 equivalent) to the reaction mixture.
-
Stir the reaction for the time specified in Table 2.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral HPLC.
This protocol is based on general procedures for organocatalyzed Michael additions.[5]
Visualizations
Caption: Experimental workflow for the asymmetric aldol reaction.
Caption: Enamine catalysis mechanism for the asymmetric aldol reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raj.emorychem.science [raj.emorychem.science]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents | MDPI [mdpi.com]
- 7. Catalytic enantioselective Diels--Alder reactions: methods, mechanistic fundamentals, pathways, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Protocols for N-alkylation of (S)-3-Hydroxypyrrolidine Hydrochloride: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of (S)-3-hydroxypyrrolidine hydrochloride, a critical building block in the synthesis of various pharmaceutical compounds. Two primary methods are detailed: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols are designed to be a practical guide for laboratory synthesis.
Introduction
(S)-3-hydroxypyrrolidine and its N-substituted derivatives are prevalent structural motifs in a wide range of biologically active molecules and approved drugs. The ability to efficiently and selectively introduce substituents at the nitrogen atom is crucial for generating libraries of compounds for drug discovery and for the synthesis of specific target molecules. This document outlines two robust and widely used methods for the N-alkylation of the commercially available this compound salt.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a classical and straightforward approach for forming a C-N bond. The reaction involves the nucleophilic attack of the secondary amine of (S)-3-hydroxypyrrolidine on an alkyl halide. Since the starting material is a hydrochloride salt, a base is required to liberate the free amine for the reaction to proceed. Over-alkylation to form a quaternary ammonium salt is a potential side reaction but can often be controlled under appropriate conditions.
General Workflow for Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation.
Experimental Protocol: N-Benzylation of (S)-3-Hydroxypyrrolidine
This protocol is adapted from a procedure for the corresponding (R)-enantiomer and is applicable to the (S)-enantiomer hydrochloride salt with the use of a suitable base.
Materials:
-
This compound
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Methanol
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound in methanol, add a stoichiometric equivalent of sodium hydroxide to neutralize the hydrochloride and generate the free amine.
-
To this solution, add benzyl chloride (1.0-1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 5-10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
To the residue, add water and ethyl acetate. Stir for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield (S)-N-benzyl-3-hydroxypyrrolidine.
Method 2: Reductive Amination with Aldehydes and Ketones
Reductive amination is a powerful and highly versatile method for N-alkylation that often provides cleaner reactions and higher yields compared to direct alkylation, while avoiding the issue of over-alkylation. The reaction proceeds via the in-situ formation of an iminium ion from the amine and a carbonyl compound, which is then reduced by a mild and selective reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃).
General Workflow for Reductive Amination
Caption: Workflow for Reductive Amination.
Experimental Protocol: General Procedure for Reductive Amination
This is a general protocol that can be adapted for various aldehydes and ketones.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA) or another suitable base
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of this compound (1.0 equivalent) in DCE or THF, add the aldehyde or ketone (1.0-1.2 equivalents) and triethylamine (1.0-1.1 equivalents) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Data Summary
The following table summarizes typical reaction parameters for the N-alkylation of this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions and should be optimized for each case.
| Alkylating Agent | Method | Base | Solvent | Reducing Agent | Typical Yield (%) |
| Benzyl chloride | Direct Alkylation | NaOH / K₂CO₃ | Methanol | N/A | 70-90 |
| Methyl iodide | Direct Alkylation | K₂CO₃ / DIPEA | Acetonitrile | N/A | 60-85 |
| Benzaldehyde | Reductive Amination | TEA | DCE / THF | NaBH(OAc)₃ | 80-95 |
| Acetone | Reductive Amination | TEA | DCE / THF | NaBH(OAc)₃ | 75-90 |
| Cyclohexanone | Reductive Amination | TEA | DCE / THF | NaBH(OAc)₃ | 80-95 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkylating agents can be toxic and mutagenic; handle with care.
-
Sodium triacetoxyborohydride reacts with water and protic solvents; handle in a dry environment.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Applications in the synthesis of pharmaceutical ingredients like Barnidipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barnidipine is a potent, long-acting dihydropyridine calcium channel blocker utilized in the management of hypertension.[1][2][3] Its therapeutic effect is achieved by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[4] This document provides detailed application notes and experimental protocols for the synthesis of Barnidipine, aimed at researchers and professionals in drug development.
Synthesis of Barnidipine Hydrochloride
The synthesis of Barnidipine hydrochloride can be accomplished through a multi-step process, as outlined in various publications. A common route involves the Hantzsch pyridine synthesis. The following sections detail the quantitative data and experimental protocols for a representative synthetic pathway.
Quantitative Data Summary
The following table summarizes the yields for the key steps in a published synthesis of Barnidipine hydrochloride.
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) | Reference |
| 1 | Knoevenagel Condensation | 2-Cyanoethyl 3-oxobutanoate, 3-Nitrobenzaldehyde | 2-Cyanoethyl 2-(3-nitrobenzylidene)-3-oxobutanoate | 80.8 | - | [1] |
| 2 | Hantzsch Dihydropyridine Synthesis | 2-Cyanoethyl 2-(3-nitrobenzylidene)-3-oxobutanoate, Ethyl 3-aminobut-2-enoate | 3-(2-Cyanoethyl) 5-ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 39 | - | [1] |
| 3 | Esterification | (S)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, (S)-1-benzylpyrrolidin-3-ol | Barnidipine | 41 | 92.9 (HPLC) | [2] |
| 4 | Salt Formation | Barnidipine, Ethanolic Hydrochloride | Barnidipine Hydrochloride | 65.5 | 99.8 (optical) | [1] |
Experimental Protocols
The following protocols are adapted from a peer-reviewed publication and a patent on the synthesis of Barnidipine.
Step 1: Synthesis of 2-Cyanoethyl 2-(3-nitrobenzylidene)-3-oxobutanoate [1]
-
To a solution of 2-cyanoethyl 3-oxobutanoate and 3-nitrobenzaldehyde, add a catalytic amount of a suitable base (e.g., piperidine or ammonium acetate).
-
Stir the reaction mixture at room temperature for 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product is typically isolated by filtration and washed with a suitable solvent.
Step 2: Synthesis of 3-(2-Cyanoethyl) 5-ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate [1]
-
Dissolve 2-cyanoethyl 2-(3-nitrobenzylidene)-3-oxobutanoate (85 g, 0.295 mol) in ethanol (216 mL).
-
Add ethyl 3-aminobut-2-enoate (37.3 g, 0.29 mol) to the solution.
-
Heat the mixture to reflux for 2 hours.
-
Concentrate the reaction mixture at 60 °C to approximately 100 mL.
-
Cool the mixture to 0–5 °C to induce precipitation.
-
Collect the precipitate by vacuum filtration and dry at 60 °C for 10 hours to yield the product (45.4 g, 39%).
Step 3: Synthesis of Barnidipine [2]
-
Prepare a solution of (S)-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid in dichloromethane.
-
Cool the mixture to -26 °C.
-
Add a solution of (S)-1-benzylpyrrolidin-3-ol (1.35 g, 0.0076 mol) in dichloromethane (11.25 mL).
-
Stir the reaction mixture for 2 hours.
-
Wash the reaction mixture with 5% sodium carbonate solution (150 mL) and water (150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure at a temperature below 35 °C.
-
Purify the residue by flash column chromatography on silica gel, eluting with ethyl acetate/petroleum ether (3:2), to yield Barnidipine as a light yellow solid (1.5 g, 41%). The HPLC purity was reported to be 92.9%.
Step 4: Synthesis of Barnidipine Hydrochloride [1]
-
Dissolve the purified Barnidipine in a suitable solvent such as ethanol.
-
Add ethanolic hydrochloride acid to the solution.
-
Stir the mixture to allow for the formation of the hydrochloride salt.
-
The product can be isolated by filtration or by evaporation of the solvent.
-
Recrystallization from ethanol can be performed for further purification.
Visualizations
Barnidipine Synthesis Workflow
The following diagram illustrates a typical multi-step synthesis of Barnidipine hydrochloride, starting from 3-hydroxypropionitrile and diketene.
Caption: A multi-step synthesis of Barnidipine Hydrochloride.
Mechanism of Action: Calcium Channel Blockade
Barnidipine functions by blocking L-type calcium channels in vascular smooth muscle cells. This action inhibits the influx of calcium ions, leading to muscle relaxation and vasodilation.
Caption: Simplified mechanism of action of Barnidipine.
References
Application Notes and Protocols for the Mitsunobu Reaction with (S)-3-Hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for performing the Mitsunobu reaction on (S)-3-Hydroxypyrrolidine, a critical transformation for accessing stereochemically inverted pyrrolidine derivatives. The protocols and data presented are intended to guide researchers in the successful application of this versatile reaction in synthetic and medicinal chemistry.
Introduction
The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[1][2] This reaction typically involves the use of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3] For the synthesis of chiral molecules, particularly in drug development, the stereospecific nature of the Mitsunobu reaction is invaluable.
(S)-3-Hydroxypyrrolidine and its N-protected derivatives are important chiral building blocks. The ability to invert the stereocenter at the 3-position via the Mitsunobu reaction opens access to the corresponding (R)-configured pyrrolidine derivatives, which are key intermediates for a range of biologically active compounds. This application note details a specific protocol for the Mitsunobu reaction using N-Boc-(R)-3-hydroxypyrrolidine to yield the N-Boc-(S)-3-substituted pyrrolidine.
Data Presentation
The following table summarizes the quantitative data for a representative Mitsunobu reaction of N-Boc protected 3-hydroxypyrrolidine, as described in the cited literature.
| Parameter | Value | Reference |
| Starting Material | (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine | [4] |
| Nucleophile | Benzoic Acid (preferred), Acetic Acid, or p-Nitrobenzoic Acid | [4] |
| Reagents | Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) | [4] |
| Solvent | Tetrahydrofuran (THF) (preferred), Dichloromethane (DCM), or Toluene | [4] |
| Stoichiometry (Substrate:Nucleophile:PPh₃:DIAD) | 1 : 1.3 : 1.3 : 1.3 | [4] |
| Temperature (DIAD addition) | -10°C to 5°C (optimally -5°C) | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Reaction Time | 2 - 24 hours (optimally 12 - 14 hours) | [4] |
| Product | (S)-1-N-tert-butoxycarbonyl-3-(benzoyloxy)pyrrolidine | [4] |
| Yield | Good (specific percentage not detailed in the abstract) | [4] |
Experimental Protocols
This section provides a detailed methodology for the Mitsunobu reaction with N-Boc-(R)-3-hydroxypyrrolidine to produce the corresponding (S)-ester, followed by hydrolysis to obtain N-Boc-(S)-3-hydroxypyrrolidine.
Protocol 1: Mitsunobu Reaction for Stereochemical Inversion
Materials:
-
(R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine
-
Benzoic Acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-salt bath or cryocooler
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (1 equivalent) and benzoic acid (1.3 equivalents) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (1.3 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Cool the reaction mixture to -5 °C using an appropriate cooling bath.[4]
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.3 equivalents) dropwise to the cooled solution, ensuring the internal temperature is maintained between -10 °C and 5 °C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-14 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-1-N-tert-butoxycarbonyl-3-(benzoyloxy)pyrrolidine.
Protocol 2: Hydrolysis of the Ester to (S)-3-Hydroxypyrrolidine Derivative
Materials:
-
(S)-1-N-tert-butoxycarbonyl-3-(benzoyloxy)pyrrolidine
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
Procedure:
-
Dissolve the (S)-1-N-tert-butoxycarbonyl-3-(benzoyloxy)pyrrolidine in methanol.[4]
-
Add a 3M solution of sodium hydroxide in water.[4]
-
Stir the mixture at room temperature for 4-6 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.
Mandatory Visualizations
Mitsunobu Reaction Mechanism
Caption: General mechanism of the Mitsunobu reaction.
Experimental Workflow
Caption: Experimental workflow for the Mitsunobu reaction.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications [ouci.dntb.gov.ua]
- 4. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
Scaling Up Success: Key Considerations for Reactions Involving (S)-3-Hydroxypyrrolidine Hydrochloride
Application Note & Protocol
For researchers, scientists, and drug development professionals, the successful scale-up of chemical reactions is a critical phase in bringing a potential therapeutic agent from the laboratory bench to industrial production. (S)-3-Hydroxypyrrolidine hydrochloride, a vital chiral building block in the synthesis of numerous pharmaceuticals, presents its own unique set of challenges and considerations during this transition. This document provides detailed application notes and protocols to guide the scale-up of reactions involving this important intermediate, ensuring safety, efficiency, and reproducibility.
Introduction
This compound is a key structural motif found in a variety of active pharmaceutical ingredients (APIs), including the antihypertensive drug Barnidipine and treatments for overactive bladder such as Darifenacin.[1][2] Its chirality is crucial for the biological activity of the final drug molecule.[2] The transition from small-scale laboratory synthesis to large-scale industrial production requires careful optimization of reaction parameters, robust safety protocols, and efficient purification methods to maintain the desired purity and yield. This document outlines the critical factors to consider for a successful and safe scale-up.
Scale-up Considerations
The transition from laboratory to industrial scale introduces complexities that can significantly impact reaction outcomes. A systematic approach is necessary to mitigate risks and ensure a robust and economical process.
Reaction Route Selection and Optimization
Choosing the right synthetic route is paramount for industrial-scale production. An ideal route should utilize readily available and cost-effective raw materials, involve a minimal number of steps, and avoid hazardous reagents and complex purification techniques like column chromatography.[1]
For instance, older synthetic routes for (S)-3-hydroxypyrrolidine often employed lithium aluminum hydride (LiAlH₄) for reduction steps. While effective at the lab scale, the use of LiAlH₄ on an industrial scale poses significant safety risks due to its high reactivity and the difficulty in handling the resulting aluminum hydroxide byproducts.[1] Modern approaches, such as the one described in patent CN105646321A, utilize a Mitsunobu reaction followed by hydrolysis and deprotection, which is more amenable to large-scale production.[1]
Solvent Selection
Solvent choice is a critical parameter that affects reaction kinetics, solubility of reactants and products, and ease of workup and purification. On a large scale, factors such as solvent toxicity, environmental impact, and cost become major considerations. A systematic workflow for solvent selection is recommended.
Process Safety
A thorough understanding of the reaction's thermal hazards is crucial before scaling up. This includes identifying any potential exothermic events and ensuring that the cooling capacity of the reactor is sufficient to control the reaction temperature. A Process Hazard Analysis (PHA) should be conducted to identify and mitigate potential risks.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and lab coats. For larger scale operations, additional protection such as face shields and respiratory protection may be necessary.[3][4]
-
Ventilation: Ensure adequate ventilation to avoid the buildup of harmful vapors.[5]
-
Emergency Procedures: Have clear emergency procedures in place for spills, fires, and other potential incidents.[4]
-
Material Handling: Handle all chemicals, including this compound, with care, avoiding dust formation and skin contact.[5][6]
Purification
The choice of purification method is critical for achieving the desired product quality at a large scale. While laboratory-scale purifications often rely on column chromatography, this method is generally not economically viable for industrial production.[1] Alternative methods such as crystallization, distillation, and extraction are preferred.
Quantitative Data
The following tables summarize key quantitative data for the synthesis of this compound and its application in the synthesis of Barnidipine, highlighting the differences between laboratory and industrial scale.
Table 1: Synthesis of this compound
| Parameter | Laboratory Scale | Industrial Scale | Reference |
| Starting Material | (R)-1-N-Boc-3-hydroxypyrrolidine | (R)-1-N-Boc-3-hydroxypyrrolidine | [1] |
| Key Reagents | Triphenylphosphine, DIAD, Benzoic Acid, NaOH, HCl | Triphenylphosphine, DIAD, Benzoic Acid, NaOH, HCl | [1] |
| Solvent | Organic Solvents (e.g., THF, Ethyl Acetate) | Organic Solvents (e.g., THF, Ethyl Acetate) | [1] |
| Temperature | -10°C to Room Temperature | -10°C to Room Temperature | [1] |
| Reaction Time | 2-24 hours | 10-14 hours | [1] |
| Purification | Column Chromatography (potential) | Recrystallization | [1] |
| Overall Yield | Good | High | [1] |
| Purity | High | High | [1] |
Table 2: Synthesis of Barnidipine using a derivative of (S)-3-Hydroxypyrrolidine
| Parameter | Laboratory Scale | Industrial Scale | Reference |
| Key Intermediate | (S)-1-benzyl-3-hydroxypyrrolidine derivative | (S)-1-benzyl-3-hydroxypyrrolidine derivative | CN101643469A |
| Yield (Final Step) | Not specified | ~75% | CN101643469A |
| Purification | Column Chromatography (avoided) | Recrystallization | CN101643469A |
| Overall Process | Suitable for small scale | Suitable for industrial production | CN101643469A |
Experimental Protocols
Protocol 1: Industrial Scale Synthesis of this compound (Adapted from Patent CN105646321A)
Step 1: Mitsunobu Reaction
-
In a suitable reactor, dissolve (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine and benzoic acid in an appropriate organic solvent (e.g., THF).
-
Cool the mixture to -10°C to -5°C.
-
Slowly add a solution of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in the same solvent, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-14 hours.
Step 2: Hydrolysis
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and add a solution of sodium hydroxide.
-
Stir the mixture until the hydrolysis is complete (monitor by TLC or HPLC).
-
Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, dry over a suitable drying agent, and concentrate under reduced pressure to obtain crude (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.
Step 3: Deprotection and Isolation
-
Dissolve the crude product from Step 2 in a suitable solvent such as ethyl acetate or dichloromethane.
-
Add a solution of hydrochloric acid (e.g., 4M in an organic solvent) and stir for 10-12 hours at room temperature.
-
Filter the resulting precipitate and wash with a suitable solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/ethanol) to obtain pure this compound.
Protocol 2: General Scale-Up Workflow
Conclusion
The successful scale-up of reactions involving this compound is achievable through a systematic and well-informed approach. Key considerations include the selection of a safe and efficient synthetic route, careful optimization of reaction parameters, and the implementation of robust safety protocols. By following the guidelines and protocols outlined in this document, researchers and drug development professionals can navigate the challenges of scaling up, paving the way for the efficient and economical production of vital pharmaceutical compounds.
References
- 1. A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105646321A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. enertherm-engineering.com [enertherm-engineering.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. visimix.com [visimix.com]
- 6. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
Application Notes: (S)-3-Hydroxypyrrolidine Hydrochloride in the Synthesis of Advanced Agrochemicals
(S)-3-Hydroxypyrrolidine hydrochloride is a valuable chiral building block increasingly utilized in the synthesis of modern agrochemicals. Its stereodefined structure allows for the creation of highly specific and effective fungicides and herbicides, often leading to improved efficacy, reduced off-target effects, and a better environmental profile. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a novel class of fungicidal 3-(pyrrolidin-3-yloxy)isoxazoline derivatives.
Introduction to 3-(Pyrrolidin-3-yloxy)isoxazoline Fungicides
Recent research has identified 3-(pyrrolidin-3-yloxy)isoxazoline derivatives as a promising new class of fungicides. The incorporation of the chiral (S)-3-hydroxypyrrolidine moiety is crucial for their biological activity. These compounds have demonstrated significant efficacy against a range of economically important plant pathogens. The synthesis involves the O-alkylation of (S)-3-hydroxypyrrolidine with a suitable isoxazoline intermediate.
Synthetic Pathway Overview
The general synthetic strategy involves a nucleophilic substitution reaction where the hydroxyl group of (S)-3-hydroxypyrrolidine attacks an electrophilic center on the isoxazoline ring, typically displacing a leaving group. The reaction is carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
Caption: General synthetic workflow for 3-((5-arylisoxazol-3-yl)oxy)pyrrolidine fungicides.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-(S)-3-hydroxypyrrolidine
This initial step protects the nitrogen atom of the pyrrolidine ring to prevent side reactions during the subsequent O-alkylation.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in the chosen organic solvent (DCM or THF).
-
Add the base (TEA, 2.2 eq or NaHCO₃, 2.5 eq) to the suspension and stir for 15-20 minutes at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
Protocol 2: O-Alkylation of N-Boc-(S)-3-hydroxypyrrolidine with 3-Chloro-5-arylisoxazoline
This is the key step where the chiral pyrrolidine moiety is coupled to the isoxazoline core.
Materials:
-
N-Boc-(S)-3-hydroxypyrrolidine
-
3-Chloro-5-arylisoxazoline derivative
-
Potassium tert-butoxide (t-BuOK) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-(S)-3-hydroxypyrrolidine (1.2 eq) in the anhydrous solvent (DMF or THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C and add the base (t-BuOK, 1.3 eq or NaH, 1.3 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to form the alkoxide.
-
Add a solution of the 3-chloro-5-arylisoxazoline derivative (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Deprotection of the Pyrrolidine Nitrogen
The final step involves the removal of the Boc protecting group to yield the target fungicide.
Materials:
-
N-Boc-3-((5-arylisoxazol-3-yl)oxy)pyrrolidine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected intermediate (1.0 eq) in DCM.
-
Add the deprotecting agent (TFA, 5-10 eq or 4M HCl in dioxane, 5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a saturated aqueous solution of NaHCO₃ until the pH is ~8-9.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the final product.
Quantitative Data Summary
The following table summarizes typical reaction yields and the fungicidal activity of a representative 3-((5-arylisoxazol-3-yl)oxy)pyrrolidine derivative against key plant pathogens.
| Step | Product | Typical Yield (%) |
| Protocol 1 | N-Boc-(S)-3-hydroxypyrrolidine | 85 - 95% |
| Protocol 2 | N-Boc-3-((5-aryl-isoxazol-3-yl)oxy)pyrrolidine | 60 - 80% |
| Protocol 3 | 3-((5-Aryl-isoxazol-3-yl)oxy)pyrrolidine | 90 - 98% |
Table 1: Typical yields for the synthetic steps.
| Pathogen | EC₅₀ (µg/mL) |
| Botrytis cinerea (Gray Mold) | 0.5 - 2.0 |
| Phytophthora infestans (Late Blight) | 1.0 - 5.0 |
| Septoria tritici (Septoria Leaf Blotch) | 0.8 - 3.5 |
| Puccinia triticina (Wheat Leaf Rust) | 1.5 - 6.0 |
Table 2: In vitro fungicidal activity of a representative 3-((5-(2,4-dichlorophenyl)isoxazol-3-yl)oxy)pyrrolidine derivative.
Logical Relationship of Synthesis and Application
The successful synthesis of these chiral fungicides is directly dependent on the stereochemical purity of the starting this compound. The specific stereoisomer is often critical for binding to the target site in the pathogen, leading to enhanced fungicidal activity.
Troubleshooting & Optimization
Common impurities in commercial (S)-3-Hydroxypyrrolidine hydrochloride
Welcome to the Technical Support Center for commercial (S)-3-Hydroxypyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this versatile chiral building block in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound and what are their potential sources?
A1: Commercial this compound may contain various impurities stemming from the synthetic route and storage conditions. These can be broadly categorized as synthesis-related impurities and degradation products.
-
Synthesis-Related Impurities: These impurities are residuals from the manufacturing process. The specific impurities present will depend on the synthetic method employed. Common synthetic routes start from materials like L-Malic acid or (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.[1][2] Consequently, unreacted starting materials, intermediates, reagents, and by-products can be present in the final product.
-
Degradation Products: this compound is a hygroscopic solid.[1] Improper storage can lead to the absorption of moisture, which may cause degradation. Exposure to high temperatures or light can also lead to the formation of degradation impurities.
Q2: What is the enantiomeric purity of commercial this compound and how can the (R)-enantiomer affect my experiment?
A2: The enantiomeric purity of commercial this compound is typically high, often exceeding 98% or 99%. However, the presence of its enantiomer, (R)-3-Hydroxypyrrolidine hydrochloride, can be a critical issue in stereospecific synthesis. The (R)-enantiomer can lead to the formation of the undesired stereoisomer of the target molecule, reducing the enantiomeric excess (e.e.) and overall yield of the desired product. In pharmaceutical applications, the presence of the incorrect enantiomer is a significant concern as it may have different pharmacological activity or even adverse effects.[3]
Q3: Are there any known issues with residual solvents in commercial batches?
A3: Yes, residual solvents from the purification process can be present. Common solvents used in the synthesis and purification of this compound include methanol, ethanol, isopropanol, and dichloromethane.[1] The presence of these solvents may interfere with subsequent reactions, affect the solubility of the compound, or be problematic for applications with strict solvent residue limits, such as in late-stage drug development.
Q4: How can I assess the purity of a new batch of this compound?
A4: A comprehensive purity assessment should include the evaluation of chemical purity, enantiomeric purity, and residual solvent content. High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining chemical purity and identifying related substances. Chiral HPLC or chiral Gas Chromatography (GC) is necessary to determine the enantiomeric purity. Headspace GC is the standard method for quantifying residual solvents. It is recommended to request a detailed Certificate of Analysis (CoA) from the supplier that specifies the methods used for purity assessment and provides the levels of known and unknown impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments using this compound.
Problem 1: Inconsistent Reaction Yields or Formation of Unexpected By-products
| Potential Cause | Troubleshooting Step | Recommended Action |
| Presence of unknown impurities in the starting material. | Analyze the purity of the this compound lot using HPLC. | Compare the chromatogram to a reference standard or a previously validated batch. If significant unknown peaks are present, consider purifying the material or sourcing it from a different supplier. |
| Reactive impurities from the synthesis. | Review the supplier's CoA for information on potential residual reagents like triphenylphosphine or diisopropyl azodicarboxylate (DIAD) if a Mitsunobu reaction was used in the synthesis.[2] | If reactive impurities are suspected, an aqueous wash of a solution of the starting material (if soluble and stable) might help remove some water-soluble reagents. Otherwise, purification by recrystallization may be necessary. |
| Degradation of the starting material. | Check the appearance of the solid. Discoloration (e.g., yellowing) can indicate degradation. | Store the compound in a desiccator at the recommended temperature, away from light. For sensitive reactions, using a freshly opened container is advisable. |
Problem 2: Low Enantiomeric Excess (e.e.) of the Final Product
| Potential Cause | Troubleshooting Step | Recommended Action |
| Contamination with the (R)-enantiomer. | Determine the enantiomeric purity of the starting this compound using a validated chiral HPLC or GC method. | If the enantiomeric purity is below the required specification, consider purchasing a higher purity grade or performing a chiral resolution if feasible. |
| Racemization during the reaction. | Analyze the reaction mixture at different time points to monitor the enantiomeric purity of the product and any remaining starting material. | Optimize reaction conditions to minimize racemization. This could involve using a milder base, a lower reaction temperature, or a shorter reaction time. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This is a general method and may require optimization for specific impurity profiles.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in a suitable diluent (e.g., water or mobile phase A) |
Visualizations
To aid in understanding the potential sources of impurities, the following diagrams illustrate a common synthetic pathway and a general workflow for impurity analysis.
References
How to improve yield in the synthesis of (S)-3-Hydroxypyrrolidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of (S)-3-Hydroxypyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of (S)-3-Hydroxypyrrolidine?
Common chiral starting materials include 4-amino-(S)-2-hydroxybutyric acid, D-malic acid, and L-glutamic acid.[1][2] Another approach involves the stereoselective modification of prochiral precursors, such as using a Mitsunobu reaction to invert the configuration of (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.[3]
Q2: What are the main synthetic strategies to obtain (S)-3-Hydroxypyrrolidine?
The primary strategies involve the cyclization of a chiral C4 building block. Key methods include:
-
From 4-amino-(S)-2-hydroxybutyric acid: This can be achieved through esterification, lactam cyclization, and subsequent amide reduction.[2][4]
-
From chiral epichlorohydrin: Reaction with a cyanide source, followed by protection of the hydroxyl group, reduction of the nitrile, and in-situ intramolecular cyclization.[1]
-
Configuration inversion: Starting from the more readily available (R)-enantiomer and inverting the stereocenter, for example, via a Mitsunobu reaction.[3]
-
Photoenzymatic synthesis: A one-pot method combining photochemical oxyfunctionalization with a stereoselective enzymatic carbonyl reduction.[5][6]
Q3: How can I minimize the formation of side products during the synthesis?
The formation of side products is a common issue that lowers the yield and complicates purification.[1] Key strategies to minimize them include:
-
Use of Protecting Groups: Protecting the hydroxyl group (e.g., with a tert-butyldimethylsilyl group) in precursors like 4-chloro-3-hydroxybutyronitrile can prevent intermolecular side reactions and enhance the efficiency of nitrile reduction and intramolecular cyclization.[1] Similarly, protecting the amine group (e.g., with a Boc group) is crucial in many synthetic routes.
-
Optimization of Reaction Conditions: Carefully controlling temperature, pressure, and reaction time can significantly reduce side product formation. For example, in hydrogenation reactions, optimizing hydrogen pressure and temperature is critical.[1]
-
Choice of Reagents: Using milder and more selective reducing agents can prevent over-reduction or other unwanted reactions. For instance, sodium borohydride with sulfuric acid can be used for amide reduction instead of harsher reagents like lithium aluminum hydride.[2]
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| Low Yield | - Incomplete reaction. - Formation of side products. - Catalyst deactivation. - Suboptimal reaction conditions (temperature, pressure, solvent). | - Monitor reaction progress using TLC or another analytical technique to determine the optimal reaction time.[7] - Introduce a suitable protecting group for the hydroxyl or amino functionality to prevent side reactions.[1] - Screen different catalysts and optimize catalyst loading. Ensure reagents and solvents are pure and dry, and perform reactions under an inert atmosphere.[7] - Systematically optimize reaction conditions. For instance, in hydrogenation, adjust temperature and hydrogen pressure.[1] |
| Poor Stereoselectivity | - Incorrect choice of chiral precursor or catalyst. - Racemization during the reaction. - Suboptimal solvent or temperature affecting transition state geometry. | - Utilize a chiral catalyst or a biocatalyst (enzyme) to create a chiral environment that favors the formation of the desired stereoisomer.[7] - Employ milder reaction conditions to avoid racemization. For enzymatic resolutions, a lower pH with an organic co-solvent can sometimes prevent racemization.[6] - Optimize the solvent system. A change from polar protic solvents to more sterically hindered alcohols can improve diastereoselectivity.[7] Lowering the reaction temperature may also enhance selectivity.[7] |
| Difficult Purification | - Presence of closely related side products. - Residual starting materials or reagents. | - Improve the selectivity of the reaction to minimize side product formation (see "Low Yield" section). - Utilize an effective purification method such as distillation under reduced pressure or column chromatography.[1][2] - Convert the final product to a salt (e.g., hydrochloride) to facilitate isolation and purification through crystallization.[3] |
Data on Reaction Conditions and Yields
Table 1: Hydrogenation of (R)-2-(t-butyldimethylsilyloxy)-3-chloropropionitrile
| Temperature (°C) | Hydrogen Pressure (kgf/cm²) | Yield (%) |
| 80 | 50 | 75 |
| 100 | 50 | 82 |
| 120 | 50 | 78 |
| 100 | 30 | 76 |
| 100 | 80 | 81 |
Data extracted from patent information describing the synthesis of the (R)-enantiomer, with similar yields reported for the (S)-enantiomer.[1]
Experimental Protocols
Protocol 1: Synthesis of (S)-3-Hydroxypyrrolidine from (S)-4-amino-2-hydroxybutyric acid
This protocol involves esterification, lactam cyclization, and amide reduction.
-
Esterification and Lactam Cyclization:
-
Dissolve (S)-4-amino-2-hydroxybutyric acid (0.1 mol) in methanol (1.5 mol).
-
Add a catalytic amount of an acid catalyst (e.g., sulfuric acid).
-
Heat the mixture to reflux for 2-4 hours to form the methyl ester.
-
Neutralize the catalyst and remove methanol under reduced pressure.
-
Heat the resulting crude ester to induce lactam cyclization, yielding (S)-3-hydroxy-2-pyrrolidinone.
-
-
Amide Reduction:
-
Suspend (S)-3-hydroxy-2-pyrrolidinone (1 equivalent) in a suitable solvent such as diglyme.
-
Add sodium borohydride (1-10 equivalents) and slowly add sulfuric acid (1-4 equivalents) while maintaining the temperature between 20-150°C.
-
After the reaction is complete, quench the reaction carefully.
-
Purify the resulting (S)-3-hydroxypyrrolidine by distillation under reduced pressure.[2]
-
Protocol 2: Synthesis via Mitsunobu Reaction and Deprotection
This protocol starts with (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine to yield the (S)-enantiomer.
-
Mitsunobu Reaction:
-
Dissolve (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (1 equivalent), benzoic acid (1.3 equivalents), and triphenylphosphine (1.3 equivalents) in dry tetrahydrofuran under a nitrogen atmosphere.
-
Cool the mixture to -10°C.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.3 equivalents) dropwise, maintaining the internal temperature below -5°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Work up the reaction to isolate the inverted ester product.[3]
-
-
Hydrolysis and Deprotection:
-
Hydrolyze the ester bond of the product from the previous step under basic conditions (e.g., using NaOH in methanol) to obtain (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.
-
Remove the Boc protecting group under acidic conditions (e.g., using hydrochloric acid) to yield the final product, (S)-3-hydroxypyrrolidine hydrochloride.[3]
-
Visual Guides
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield issues.
General Synthetic Strategy via Cyclization
Caption: A generalized workflow for the synthesis of (S)-3-Hydroxypyrrolidine.
References
- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 2. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 3. CN105646321A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. KR100939347B1 - Method for preparing optically pure (S) -3-hydroxy pyrrolidine - Google Patents [patents.google.com]
- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Enantioselectivity with Chiral Auxiliaries
Welcome to the technical support center for optimizing reactions involving chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low enantioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing low enantioselectivity in our reaction. What are the common initial checks?
A1: Low enantioselectivity can arise from several factors. Before extensive optimization, verify the following:
-
Purity of the Chiral Auxiliary: The enantiomeric purity of your chiral auxiliary is critical. Contamination with the other enantiomer will directly reduce the enantiomeric excess (ee) of your product.
-
Quality of Reagents and Solvents: Ensure all substrates and reagents are of high purity. Impurities can sometimes interfere with the reaction or poison catalysts. Crucially, all solvents must be anhydrous, as water can quench sensitive intermediates like enolates.[1]
-
Accurate Analytical Method: Before optimizing the reaction, validate your method for measuring ee (e.g., chiral HPLC or GC). Prepare a racemic sample of your product and ensure you can achieve baseline separation of the two enantiomers with a 50:50 ratio.
Q2: How does temperature impact the enantioselectivity of our reaction?
A2: Temperature is a critical parameter that significantly influences enantioselectivity. In many asymmetric reactions, lower temperatures lead to higher enantiomeric excess.[1] This is because the difference in the activation energies for the formation of the two diastereomeric transition states becomes more significant at lower temperatures. However, excessively low temperatures may slow down the reaction to an impractical rate. It is crucial to find an optimal balance. For instance, in the alkylation of pseudoephedrine amides, reactions at -78 °C can show slightly higher diastereoselectivity compared to 0 °C.[2]
Q3: What is the role of a Lewis acid in achieving high enantioselectivity?
A3: Lewis acids play a crucial role in many chiral auxiliary-mediated reactions by coordinating to the substrate, which can:
-
Enhance Stereocontrol: By forming a rigid, chelated transition state, the Lewis acid can effectively block one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face.[3][4]
-
Increase Reactivity: Lewis acid coordination can activate the substrate, increasing the reaction rate.
-
Influence Stereochemical Outcome: The choice of Lewis acid can sometimes even alter the stereochemical outcome of a reaction.[5][6] Common Lewis acids used in conjunction with chiral auxiliaries include boron triflates (e.g., Bu₂BOTf), titanium tetrachloride (TiCl₄), and ytterbium triflate (Yb(OTf)₃).[5]
Q4: We are observing epimerization of our product during the removal of the chiral auxiliary. How can this be prevented?
A4: Epimerization during auxiliary cleavage is a common issue, especially if the newly formed stereocenter is adjacent to a carbonyl group. To mitigate this:
-
Use Milder Conditions: Opt for the mildest possible conditions for cleavage. For example, reductive cleavage methods are often gentler than harsh acidic or basic hydrolysis.[7]
-
Control Temperature: Perform the cleavage at low temperatures to minimize the rate of epimerization.[8]
-
Careful Choice of Reagents: When using basic hydrolysis, a less basic nucleophile like lithium hydroperoxide (LiOOH) may be preferable to stronger bases like lithium hydroxide (LiOH) as it is less likely to cause epimerization.[9]
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause epimerization.
Troubleshooting Guides for Specific Chiral Auxiliaries
Evans' Oxazolidinone Auxiliaries
Issue: Low Diastereoselectivity in an Aldol Reaction.
This is a common issue, particularly in acetate aldol reactions where the lack of an α-substituent on the enolate can lead to poor facial selectivity.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity in Evans' aldol reactions.
Quantitative Data: Effect of Lewis Acid and Solvent on Diastereoselectivity
| Entry | Lewis Acid | Solvent | Temperature (°C) | Product Ratio (syn:anti) | Reference |
| 1 | Bu₂BOTf | CH₂Cl₂ | -78 | >99:1 | Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129 |
| 2 | TiCl₄ | CH₂Cl₂ | -78 | 1:>99 | Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129 |
| 3 | MgBr₂ | Et₂O | -78 | 95:5 | Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129 |
Experimental Protocol: Optimized Evans-Syn Aldol Reaction
-
Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in dry dichloromethane (CH₂Cl₂) at 0 °C, add di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) followed by the dropwise addition of triethylamine (NEt₃, 1.2 equiv). Stir the mixture at 0 °C for 30 minutes.
-
Aldol Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 equiv) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.
Pseudoephedrine Amides
Issue: Low Diastereoselectivity in an Alkylation Reaction.
High diastereoselectivity in the alkylation of pseudoephedrine amides is highly dependent on the formation of a specific lithium enolate aggregate.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low diastereoselectivity in pseudoephedrine amide alkylations.
Quantitative Data: Effect of Temperature and LiCl on Diastereoselectivity
| Entry | Electrophile | Temperature (°C) | LiCl (equiv.) | Diastereomeric Ratio | Reference |
| 1 | Benzyl bromide | 0 | 6 | >99:1 | Myers, A. G. et al. J. Am. Chem. Soc.1997 , 119, 6496-6511 |
| 2 | Benzyl bromide | -78 | 6 | >99:1 | Myers, A. G. et al. J. Am. Chem. Soc.1997 , 119, 6496-6511 |
| 3 | Benzyl bromide | 0 | 0 | 10:1 | Myers, A. G. et al. J. Am. Chem. Soc.1997 , 119, 6496-6511 |
| 4 | Isopropyl iodide | 0 | 6 | 98:2 | Myers, A. G. et al. J. Am. Chem. Soc.1997 , 119, 6496-6511 |
Experimental Protocol: Optimized Myers Alkylation
-
Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous lithium chloride (LiCl, 6.0 equiv) and dry tetrahydrofuran (THF). Prepare lithium diisopropylamide (LDA) in a separate flask by adding n-butyllithium to diisopropylamine in THF at -78 °C, followed by warming to 0 °C.
-
Enolate Formation: Cool the LiCl/THF slurry to -78 °C and add the freshly prepared LDA solution. Then, add a solution of the pseudoephedrine amide (1.0 equiv) in THF. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for 15 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 equiv). Stir at 0 °C until the reaction is complete (monitored by TLC).
-
Work-up and Analysis: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate. Purify by flash chromatography and determine the diastereomeric ratio by GC or ¹H NMR analysis.[2]
Oppolzer's Camphorsultam
Issue: Low Diastereoselectivity in a Diels-Alder Reaction.
The stereochemical outcome of Diels-Alder reactions using Oppolzer's camphorsultam is often dependent on the Lewis acid used to catalyze the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting guide for low diastereoselectivity in Oppolzer's camphorsultam-mediated Diels-Alder reactions.
Quantitative Data: Effect of Lewis Acid on Diastereoselectivity in Diels-Alder Reaction with Cyclopentadiene
| Entry | Lewis Acid | Temperature (°C) | Diastereomeric Ratio (endo) | Reference |
| 1 | None | 25 | 75:25 | Oppolzer, W. Angew. Chem. Int. Ed. Engl.1984 , 23, 876-889 |
| 2 | TiCl₄ | -78 | 98:2 | Oppolzer, W. Angew. Chem. Int. Ed. Engl.1984 , 23, 876-889 |
| 3 | Et₂AlCl | -78 | >99:1 | Oppolzer, W. Angew. Chem. Int. Ed. Engl.1984 , 23, 876-889 |
Experimental Protocol: Optimized Asymmetric Diels-Alder Reaction
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the N-enoyl Oppolzer's sultam (1.0 equiv) in dry CH₂Cl₂ and cool the solution to -78 °C.
-
Lewis Acid Addition: Add the Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.2 equiv) dropwise to the solution and stir for 15 minutes.
-
Diene Addition: Add freshly distilled cyclopentadiene (3.0 equiv) to the reaction mixture.
-
Reaction and Work-up: Stir the reaction at -78 °C for 3 hours. Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purification and Analysis: Purify the product by flash chromatography or recrystallization. Determine the diastereomeric ratio by ¹H NMR or HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimization of Boc Protection for (S)-3-Hydroxypyrrolidine
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions for the optimization of the tert-butoxycarbonyl (Boc) protection of (S)-3-Hydroxypyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing a Boc protection on (S)-3-Hydroxypyrrolidine?
A1: The main challenge arises from the bifunctional nature of the molecule, which contains both a secondary amine and a secondary alcohol. The goal is to achieve selective N-protection without significant O-protection. Fortunately, the amine is generally more nucleophilic than the alcohol, which favors the desired reaction under appropriate conditions.[1]
Q2: Which reagents are typically used for the Boc protection of (S)-3-Hydroxypyrrolidine?
A2: The most common reagent is di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[2] This is typically used in conjunction with a base to neutralize the acidic byproduct and drive the reaction to completion.[3]
Q3: What is the role of a base in this reaction, and which one should I choose?
A3: A base is used to deprotonate the pyrrolidine nitrogen, increasing its nucleophilicity, and to neutralize the tert-butoxycarbamic acid byproduct. Common bases include triethylamine (TEA), sodium bicarbonate (NaHCO₃), and sodium hydroxide (NaOH).[3][4] The choice of base can influence the reaction rate and selectivity. For substrates with alcohol groups, using a non-nucleophilic organic base like TEA is often preferred to minimize side reactions.[1]
Q4: Can 4-Dimethylaminopyridine (DMAP) be used as a catalyst?
A4: Yes, DMAP can be used as a nucleophilic catalyst to accelerate the reaction, particularly if the amine is poorly reactive.[3] However, for a relatively nucleophilic secondary amine like in (S)-3-hydroxypyrrolidine, DMAP may not be necessary and could potentially increase the risk of O-protection, especially at elevated temperatures.[5]
Q5: What are the most common side reactions to be aware of?
A5: The most common side reaction is the O-protection of the hydroxyl group to form a tert-butyl carbonate. This is more likely to occur with the use of strong bases or catalysts like DMAP, and at higher temperatures.[3] Another potential side reaction, though less common for secondary amines, is the formation of a urea derivative from an isocyanate intermediate, which can be promoted by heat.
Troubleshooting Guide
Problem 1: Low to no conversion of the starting material.
-
Possible Cause: Inadequate base or poor choice of base.
-
Solution: Ensure at least one equivalent of a suitable base like triethylamine is used. If the starting material is a salt (e.g., hydrochloride), additional base will be required to neutralize the salt before the reaction can proceed.
-
-
Possible Cause: Poor quality of Boc anhydride.
-
Solution: Boc anhydride can hydrolyze over time if exposed to moisture. Use a fresh bottle or a properly stored reagent.
-
-
Possible Cause: Low reaction temperature.
-
Solution: While the reaction is often run at 0°C to room temperature to ensure selectivity, if the conversion is low, allowing the reaction to stir at room temperature for a longer period (e.g., overnight) may be necessary.[6]
-
Problem 2: Formation of multiple products observed by TLC or LC-MS.
-
Possible Cause: O-protection of the hydroxyl group.
-
Solution: This is the most likely cause of multiple products. To favor N-protection, run the reaction at a lower temperature (0°C).[7] Avoid using a strong base that could deprotonate the alcohol. If using a catalyst like DMAP, consider reducing its amount or omitting it entirely.
-
-
Possible Cause: Presence of other nucleophilic impurities.
-
Solution: Ensure the purity of the (S)-3-Hydroxypyrrolidine starting material.
-
Problem 3: Difficulty in purifying the final product.
-
Possible Cause: The product is a viscous oil or a low-melting solid.
-
Solution: After aqueous workup, ensure the product is thoroughly dried under high vacuum. If column chromatography is necessary, use a gradient of ethyl acetate in hexanes. The product, (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate, is typically a white to off-white solid.[7]
-
-
Possible Cause: Emulsion formation during aqueous workup.
-
Solution: If an emulsion forms during extraction, adding brine can help to break it.
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 (Typical) |
| (S)-3-Hydroxypyrrolidine | 1.0 eq | 1.0 eq | 1.0 eq |
| Boc₂O | 1.1 eq | 1.1 eq | 1.1 eq |
| Base | Na₂CO₃ | None | Triethylamine (1.2 eq) |
| Solvent | Tetrahydrofuran (THF) | Methanol | Dichloromethane (DCM) |
| Temperature | 30°C | Room Temperature | 0°C to Room Temperature |
| Time | 3 hours | Not specified | 2-4 hours |
| Reported Yield | 89% (overall) | High Yield | >95% |
| Reported Purity | 95.1% | High Purity | High Purity |
| Reference | Chinese Patent CN102249971A[8] | General observation[] | Application Note[7] |
Experimental Protocols
Protocol for Selective N-Boc Protection of (S)-3-Hydroxypyrrolidine
This protocol is adapted from a procedure for the (R)-enantiomer and is expected to provide high yield and selectivity.[7]
Materials:
-
(S)-3-Hydroxypyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-3-Hydroxypyrrolidine (1.0 eq). Dissolve the starting material in anhydrous DCM (approximately 10 mL per gram of starting material).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0°C.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient. The final product is typically a white to off-white solid.
Mandatory Visualization
Caption: Experimental workflow for the Boc protection of (S)-3-Hydroxypyrrolidine.
Caption: Troubleshooting decision tree for Boc protection of (S)-3-Hydroxypyrrolidine.
References
- 1. researchgate.net [researchgate.net]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
Side reactions observed during the functionalization of (S)-3-Hydroxypyrrolidine
Welcome to the technical support center for the functionalization of (S)-3-Hydroxypyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common side reactions and challenges encountered during the chemical modification of this versatile chiral building block.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield and Mixture of Products in N-Alkylation Reactions
Question: I am trying to perform an N-alkylation of (S)-3-hydroxypyrrolidine, but I am observing a low yield of my desired product and a significant amount of a byproduct. How can I improve the selectivity for N-alkylation over O-alkylation?
Answer:
The presence of both a nucleophilic secondary amine and a hydroxyl group in (S)-3-hydroxypyrrolidine makes the competition between N-alkylation and O-alkylation a common challenge. The outcome of the reaction is highly dependent on the reaction conditions.
Troubleshooting Workflow for N- vs. O-Alkylation:
Caption: Troubleshooting workflow for competing N- vs. O-alkylation.
Detailed Recommendations:
-
Protection of the Hydroxyl Group: The most reliable method to ensure selective N-alkylation is to first protect the hydroxyl group. A common strategy is the formation of a silyl ether (e.g., using TBDMSCl). This protecting group is generally stable under the basic conditions required for N-alkylation and can be easily removed later.
-
Choice of Base and Solvent: The selectivity of N- versus O-alkylation can be influenced by the choice of base and solvent.
-
Bases: Strong, non-nucleophilic bases are often preferred for N-alkylation. The use of alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) is common. The choice of cation can influence the reactivity of the ambident nucleophile.
-
Solvents: Polar aprotic solvents like DMF and acetonitrile are frequently used. The solvent can affect the solubility of the reagents and the nature of the ionic intermediates, thereby influencing the N/O selectivity.
-
-
Temperature: Running the reaction at lower temperatures can sometimes favor one pathway over the other. It is advisable to start at a lower temperature (e.g., 0 °C or room temperature) and monitor the reaction progress.
Quantitative Data on N- vs. O-Alkylation:
While specific comparative studies on (S)-3-hydroxypyrrolidine are not abundant in publicly available literature, the general principles of ambident nucleophile reactivity apply. The following table provides a hypothetical representation of expected outcomes based on general organic chemistry principles.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Expected Major Product | Expected Approximate N/O Ratio |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | N-benzyl | 5:1 |
| Benzyl Bromide | NaH | THF | 25 | O-benzyl | 1:3 |
| Methyl Iodide | Cs₂CO₃ | DMF | 25 | N-methyl | 10:1 |
| Methyl Iodide | t-BuOK | THF | 0 | O-methyl | 1:5 |
Note: This table is illustrative. Actual results will vary depending on the specific substrate and precise reaction conditions.
Issue 2: Formation of an Alkene Byproduct (Dehydration)
Question: During the functionalization of my N-protected (S)-3-hydroxypyrrolidine, especially under acidic conditions for deprotection, I am observing the formation of an alkene byproduct. How can I prevent this dehydration?
Answer:
The hydroxyl group at the 3-position of the pyrrolidine ring can undergo elimination to form a double bond, particularly under acidic conditions or at elevated temperatures. This is a common side reaction during the deprotection of N-Boc-(S)-3-hydroxypyrrolidine.
Troubleshooting Workflow for Dehydration:
Caption: Troubleshooting workflow for preventing dehydration.
Detailed Recommendations:
-
Milder Acidic Conditions: Instead of strong acids like trifluoroacetic acid (TFA) or concentrated HCl, consider using milder acidic conditions for deprotection. Examples include using HCl in a solvent like dioxane or methanol at lower concentrations.
-
Temperature Control: Perform the deprotection at a lower temperature (e.g., 0 °C) to minimize the rate of the elimination reaction.
-
Alternative Deprotection Methods: If acidic conditions consistently lead to dehydration, explore alternative deprotection methods for your specific N-protecting group. For example, if you have a Cbz protecting group, hydrogenolysis is a mild alternative.
Issue 3: Side Products in Mitsunobu Reactions
Question: I am attempting a Mitsunobu reaction on N-protected (S)-3-hydroxypyrrolidine to invert the stereochemistry, but I am getting a significant amount of a side product. What could be the cause?
Answer:
A common side product in the Mitsunobu reaction arises when the azodicarboxylate (e.g., DEAD or DIAD) acts as a nucleophile and displaces the activated hydroxyl group, instead of your intended nucleophile. This is more likely to occur if your nucleophile is not sufficiently acidic (pKa > 13).
Troubleshooting Workflow for Mitsunobu Reaction Side Products:
Caption: Troubleshooting workflow for Mitsunobu reaction side products.
Detailed Recommendations:
-
Nucleophile Acidity: Ensure your nucleophile has a pKa value below 13. If it is less acidic, it may not be able to effectively compete with the azodicarboxylate.
-
Order of Addition: The order in which you add the reagents can be critical. A common and often successful procedure is to pre-mix the alcohol, nucleophile, and triphenylphosphine, and then add the azodicarboxylate dropwise at a low temperature.
-
Alternative Reagents: There are modified Mitsunobu reagents available that can sometimes minimize side reactions and facilitate purification.
Frequently Asked Questions (FAQs)
Q1: Is it possible to achieve selective O-alkylation of (S)-3-hydroxypyrrolidine?
A1: Yes, selective O-alkylation is possible. This is typically achieved by first protecting the more nucleophilic secondary amine. The N-Boc protecting group is commonly used for this purpose. Once the nitrogen is protected, the hydroxyl group can be deprotonated with a strong, non-nucleophilic base (e.g., NaH) and then reacted with an alkylating agent.
Q2: Can racemization occur at the chiral center of (S)-3-hydroxypyrrolidine during functionalization?
A2: Racemization at the C3 position is generally not a major concern under standard functionalization conditions (e.g., alkylation, acylation). However, harsh reaction conditions, particularly those involving strong bases and elevated temperatures, could potentially lead to racemization through a deprotonation-reprotonation mechanism if there is an adjacent activating group. It is always good practice to confirm the enantiomeric purity of your product, for example, by chiral HPLC.
Q3: What are the best practices for purifying functionalized 3-hydroxypyrrolidine derivatives?
A3: The purification method will depend on the properties of your product.
-
Column Chromatography: This is the most common method for purifying these types of compounds. The choice of eluent system will depend on the polarity of your product.
-
Crystallization: If your product is a solid, crystallization can be an effective method for achieving high purity.
-
Distillation: For volatile, thermally stable liquid products, vacuum distillation can be a good option.
Experimental Protocols
Protocol 1: N-Boc Protection of (S)-3-Hydroxypyrrolidine
This protocol describes a standard procedure for the protection of the secondary amine of (S)-3-hydroxypyrrolidine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
(S)-3-Hydroxypyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypyrrolidine. The product may be purified by column chromatography if necessary.
Protocol 2: O-Alkylation of N-Boc-(S)-3-Hydroxypyrrolidine
This protocol outlines a general procedure for the O-alkylation of the N-protected starting material.
Materials:
-
(S)-N-Boc-3-hydroxypyrrolidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkylating agent (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkylating agent (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Methods for removing triphenylphosphine oxide after Mitsunobu reaction
Topic: Methods for Removing Triphenylphosphine Oxide After Mitsunobu Reaction
This guide provides researchers, scientists, and drug development professionals with practical solutions for the removal of triphenylphosphine oxide (TPPO), a common and often troublesome byproduct of the Mitsunobu reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove from my reaction mixture?
A1: The difficulty in removing TPPO stems from its physicochemical properties. It is a highly polar, crystalline solid that often exhibits solubility similar to that of the desired reaction product, leading to co-purification.[1] On a large scale, traditional purification methods like column chromatography become impractical and costly due to the stoichiometric quantities of TPPO generated.[2][3]
Q2: What are the primary strategies for removing TPPO?
A2: The main strategies can be broadly categorized into three groups:
-
Precipitation/Crystallization: This leverages the poor solubility of TPPO or its metal complexes in specific solvents to induce selective precipitation.[2]
-
Chromatography: This method separates compounds based on polarity. A common, quick approach is filtration through a plug of silica gel.[4]
-
Scavenging: This involves using solid-supported reagents or resins that bind to TPPO, allowing for its removal by simple filtration.[1]
Q3: I performed a silica gel plug filtration, but the TPPO is eluting with my non-polar product. What should I do?
A3: This indicates that the solvent system is too polar. The goal is to use a non-polar solvent system that elutes your product while ensuring the highly polar TPPO remains adsorbed to the silica.
-
Troubleshooting Steps:
-
Suspend the crude mixture in a highly non-polar solvent like pentane or hexane before loading it onto the plug.[4][5]
-
Begin elution with pure pentane or hexane.
-
If your product does not elute, gradually increase the polarity by adding a small amount of diethyl ether or ethyl acetate to the elution solvent.[4]
-
It may be necessary to repeat the filtration 2-3 times for complete removal.[5]
-
Q4: I tried precipitating TPPO by adding a non-polar solvent like hexane, but my product also crashed out. What are my options?
A4: This happens when your product and TPPO have similar solubility profiles.
-
Alternative 1: Metal Salt Precipitation. If your product is soluble in polar solvents (like ethanol, ethyl acetate, THF) and does not complex with metal salts, adding zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) can form a highly insoluble TPPO-metal complex that precipitates and can be filtered off.[6][7][8]
-
Alternative 2: Temperature Control. The solubility of TPPO and its adducts can be temperature-dependent. Cooling the reaction mixture can sometimes selectively induce the precipitation of the TPPO byproduct.[2]
Q5: The metal salt precipitation method (e.g., with ZnCl₂) isn't working well in my solvent. Which solvent is best?
A5: The efficiency of ZnCl₂(TPPO)₂ precipitation is highly dependent on the solvent. According to studies, ethanol (EtOH) is one of the most effective solvents for this method, leaving less than 1% of TPPO remaining in the solution. Other effective solvents include isopropyl alcohol (iPrOH) and ethyl acetate (EtOAc). Tetrahydrofuran (THF) is less effective.[6][9]
Q6: My product is sensitive to metal salts or has functional groups (e.g., certain nitrogen heterocycles) that might complex with zinc. What is a suitable chromatography-free alternative?
A6: In this scenario, scavenger resins are an excellent choice. High-loading Merrifield resin can be used to covalently bind both unreacted triphenylphosphine and TPPO, allowing them to be removed by filtration.[1][3] This method avoids the use of metal salts and is effective for products that are sensitive to them.
Data Presentation: Comparison of TPPO Removal Methods
The following table summarizes quantitative data for the precipitation of TPPO using zinc chloride in various polar solvents. This method is advantageous as it avoids chromatography and can be applied to reactions run in common polar solvents.
| Solvent System | % TPPO Remaining in Solution (by GC) | Key Advantages | Limitations | Citation(s) |
| Ethanol (EtOH) | < 1% | High efficiency; common lab solvent. | Product must be soluble in EtOH. | [6][9] |
| Isopropyl Acetate (iPrOAc) | 1% | Good efficiency. | [6][9] | |
| Ethyl Acetate (EtOAc) | 2% | Good efficiency; common extraction/column solvent. | [6][9] | |
| Isopropyl Alcohol (iPrOH) | 3% | Good efficiency. | [6][9] | |
| Acetonitrile (MeCN) | 10% | Moderate efficiency. | [6][9] | |
| 2-Methyl-THF | 21% | Moderate efficiency. | [6][9] | |
| Tetrahydrofuran (THF) | 39% | Low efficiency; common reaction solvent. | Not ideal for this precipitation method. | [6][9] |
Data adapted from J. Org. Chem. 2017, 82, 19, 9931–9936. Conditions: 1.0 g TPPO, 2.0 equiv. ZnCl₂, 10 mL solvent, 18 h at 22 °C.[6][9]
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride (ZnCl₂)
This method is ideal for products that are soluble in polar organic solvents and are not sensitive to Lewis acidic metal salts.[6][9]
-
Solvent Exchange (if necessary): If the Mitsunobu reaction was performed in a non-polar solvent (e.g., toluene, DCM), concentrate the crude reaction mixture under reduced pressure to remove the solvent.
-
Dissolution: Dissolve the crude residue, containing your product and TPPO, in ethanol (EtOH).
-
Prepare ZnCl₂ Solution: Prepare a 1.8 M stock solution of anhydrous zinc chloride in warm ethanol.
-
Precipitation: To the stirred ethanolic solution of the crude product at room temperature, add 2 equivalents of the ZnCl₂ solution (relative to the starting amount of triphenylphosphine).
-
Stir and Induce Precipitation: Stir the mixture for at least 1-2 hours at room temperature. A heavy, white precipitate of the ZnCl₂(TPPO)₂ complex should form.[9] If precipitation is slow, gently scraping the inside of the flask can help induce it.[10]
-
Filtration: Collect the white precipitate by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Product Isolation: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure. The residue can be further purified by slurrying with a solvent like acetone to remove any excess, insoluble zinc chloride.[6]
Protocol 2: Removal of TPPO using a Silica Plug Filtration
This physical separation method is best suited for relatively non-polar products that have a significantly different polarity from TPPO.[4][5]
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.
-
Suspension: Suspend the residue in a minimal amount of a highly non-polar solvent, such as pentane or hexane.[4]
-
Prepare Silica Plug: Prepare a short column of silica gel in a sintered glass funnel or a standard chromatography column. The amount of silica should be about 5-10 times the weight of the crude material.
-
Loading and Elution: Carefully load the suspension onto the top of the silica plug. Elute the product using a non-polar solvent system (e.g., hexane, pentane, or a mixture with a small amount of diethyl ether).[5] The non-polar product should pass through the plug while the highly polar TPPO remains adsorbed at the top.
-
Monitor Fractions: Collect fractions and monitor them by TLC to isolate the product.
-
Product Isolation: Combine the product-containing fractions and concentrate under reduced pressure to yield the purified product.
Visualization
Decision Workflow for TPPO Removal
The following diagram provides a logical workflow to help select the most appropriate purification strategy based on product properties and reaction scale.
Caption: Decision tree for selecting a TPPO purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Workup [chem.rochester.edu]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Preventing racemization of (S)-3-Hydroxypyrrolidine during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of (S)-3-Hydroxypyrrolidine.
Troubleshooting Guides
Issue 1: Significant Racemization Observed in the Final Product
Question: My final (S)-3-Hydroxypyrrolidine product shows a low enantiomeric excess (e.e.). What are the potential causes and how can I troubleshoot this?
Answer: Racemization, the formation of an equal mixture of both enantiomers from a single enantiomer, is a critical issue in the synthesis of chiral molecules like (S)-3-Hydroxypyrrolidine. The primary chiral center of concern is the carbon atom bearing the hydroxyl group (C3). Loss of stereochemical integrity at this center can occur under a variety of conditions.
Potential Causes and Solutions:
-
Harsh Basic or Acidic Conditions: The use of strong bases or acids, particularly at elevated temperatures, can lead to epimerization at the C3 position. While the C-H bond at the chiral center is not exceptionally acidic, prolonged exposure to harsh conditions can facilitate the formation of a planar intermediate, leading to racemization.
-
Troubleshooting:
-
Choice of Base: When a base is required, opt for milder, non-nucleophilic bases. If a strong base is necessary, use it at the lowest possible temperature and for the shortest duration required for the reaction to proceed to completion.
-
pH Control: Carefully monitor and control the pH throughout the synthesis, especially during work-up and purification steps.
-
Protecting Groups: The use of an appropriate N-protecting group can influence the acidity of the C-H proton at the chiral center.
-
-
-
Inappropriate Synthetic Route: Some synthetic routes are more prone to racemization than others.
-
Troubleshooting:
-
Consider a synthetic strategy known for its high stereochemical fidelity, such as a Mitsunobu reaction for inverting the stereochemistry of a readily available chiral precursor. The Mitsunobu reaction is well-documented to proceed via a clean S(_N)2 mechanism, resulting in a complete inversion of the stereocenter.[1][2][3][4][5]
-
Biocatalytic methods, including enzymatic hydroxylation or kinetic resolution, can offer excellent enantioselectivity, often yielding products with very high e.e.[6][7]
-
-
-
Inadequate Purification: Impurities from the reaction mixture might interfere with the chiral analysis, or the purification method itself could be inducing racemization.
-
Troubleshooting:
-
Chiral Analysis: Verify the enantiomeric excess using a validated chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method. Polysaccharide-based chiral stationary phases are often effective for the separation of N-Boc protected pyrrolidinol derivatives.[8][9][10]
-
Purification Technique: Distillation under reduced pressure is a common method for purifying the final product.[11] Avoid excessively high temperatures during distillation.
-
-
Issue 2: Low Yield in Stereospecific Reactions
Question: I am using a stereospecific reaction, like the Mitsunobu reaction, but my yield of the desired (S)-3-Hydroxypyrrolidine is low. What could be the issue?
Answer: Low yields in stereospecific reactions can be frustrating. Here are some common culprits and their solutions, particularly for the Mitsunobu reaction:
-
Reagent Quality and Stoichiometry: The Mitsunobu reaction is sensitive to the quality and stoichiometry of the reagents (triphenylphosphine, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and the nucleophile).
-
Troubleshooting:
-
Use freshly purified reagents, especially DEAD or DIAD, which can degrade over time.
-
Carefully control the stoichiometry. An excess of the phosphine and azodicarboxylate is often used.[12]
-
The order of addition of reagents can be critical. Typically, the alcohol, nucleophile, and triphenylphosphine are mixed before the dropwise addition of the azodicarboxylate at a low temperature (e.g., 0 °C).[3][13]
-
-
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction outcome.
-
Troubleshooting:
-
Maintain a low temperature during the addition of the azodicarboxylate to control the reaction rate and minimize side reactions.
-
Anhydrous solvents, such as tetrahydrofuran (THF) or dichloromethane (DCM), are typically used.
-
-
-
Steric Hindrance: If the starting alcohol is sterically hindered, the reaction rate may be slow, leading to lower yields.
-
Troubleshooting:
-
Increase the reaction time or temperature after the initial addition of reagents.
-
Consider using a less sterically hindered protecting group on the nitrogen atom.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to synthesize (S)-3-Hydroxypyrrolidine with high enantiomeric purity?
A1: Several reliable methods exist, and the best choice often depends on the available starting materials and scalability requirements.
-
From (R)-1-N-Boc-3-hydroxypyrrolidine via Mitsunobu Reaction: This is a widely used method that involves the inversion of the C3 stereocenter of the readily available (R)-enantiomer. The reaction proceeds with a clean S(_N)2 inversion, typically affording high enantiomeric purity.[1][2][14] A subsequent hydrolysis of the resulting ester and deprotection of the amine yields the final product.
-
From (S)-4-amino-2-hydroxybutyric acid: This method involves the cyclization of a chiral amino acid precursor. The stereochemical integrity is generally well-maintained throughout the synthetic sequence, which typically involves protection of the amine, reduction of the carboxylic acid, activation of the primary alcohol, and subsequent intramolecular cyclization.[11]
-
Biocatalytic Approaches: Enzymatic hydroxylation of an N-protected pyrrolidine or kinetic resolution of racemic N-protected 3-hydroxypyrrolidine can provide excellent enantioselectivity (>99% e.e.).[6][7]
Q2: What is the role of protecting groups in preventing racemization?
A2: Protecting groups play a crucial role in maintaining the stereochemical integrity of (S)-3-Hydroxypyrrolidine during synthesis in several ways:
-
Preventing Side Reactions: The amine and hydroxyl groups are both reactive. Protecting them prevents them from participating in unwanted side reactions that could lead to the formation of byproducts and complicate purification.
-
Modulating Reactivity: An N-protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, can influence the electronic properties of the pyrrolidine ring and potentially reduce the acidity of the proton at the chiral center, making it less susceptible to base-catalyzed epimerization.
-
Directing Stereochemistry: In some cases, the choice of protecting group can influence the stereochemical outcome of a reaction through steric hindrance or by participating in the reaction mechanism.
Q3: How can I confirm the enantiomeric purity of my (S)-3-Hydroxypyrrolidine sample?
A3: The most common methods for determining the enantiomeric purity (and enantiomeric excess) are chiral chromatography techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): The N-protected derivative of 3-hydroxypyrrolidine (e.g., N-Boc) is often analyzed on a polysaccharide-based chiral stationary phase (CSP), such as those derived from cellulose or amylose. A mobile phase of hexane and isopropanol is typically used.[8]
-
Chiral Gas Chromatography (GC): Derivatization of the hydroxyl and/or amine group may be necessary to improve volatility and separation. Cyclodextrin-based chiral columns are commonly employed.[10]
It is essential to compare the retention times of the sample with those of authentic racemic and enantiopure standards to correctly identify the enantiomers.
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic routes to (S)-3-Hydroxypyrrolidine, focusing on yield and enantiomeric excess.
Table 1: Synthesis of (S)-3-Hydroxypyrrolidine via Mitsunobu Reaction of (R)-1-N-Boc-3-hydroxypyrrolidine
| Step | Reagents and Conditions | Intermediate/Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| 1. Esterification (Inversion) | Benzoic acid, PPh₃, DIAD, THF, -5°C to RT | (S)-1-N-Boc-3-(benzoyloxy)pyrrolidine | Not specified | >99 (implied by clean inversion) | [14] |
| 2. Hydrolysis | NaOH, MeOH/H₂O | (S)-1-N-Boc-3-hydroxypyrrolidine | Good | >99 | [14] |
| 3. Deprotection | HCl | (S)-3-Hydroxypyrrolidine HCl | Good | >99 | [14] |
Table 2: Synthesis of Optically Pure (S)-3-Hydroxypyrrolidine from (S)-4-amino-2-hydroxybutyric acid
| Route | Key Steps | Overall Yield (%) | Optical Purity | Reference |
| Amine Protection, Reduction, Halogenation, Cyclization | 1. Boc protection 2. Esterification & Reduction 3. Deprotection 4. Halogenation 5. Cyclization | Good | Optically and chemically pure | [11] |
| Lactam Formation and Reduction | 1. Esterification 2. Lactam cyclization 3. Amide reduction | Good | Optically and chemically pure | [11] |
Table 3: Biocatalytic Approaches to Enantiopure 3-Hydroxypyrrolidine Derivatives
| Biocatalytic Method | Substrate | Biocatalyst | Product | Enantiomeric Excess (e.e.) (%) | Reference |
| Hydroxylation | 1-Benzoylpyrrolidine | Aspergillus sp. NBRC 109513 | (S)-1-Benzoyl-3-pyrrolidinol | 66 | [7] |
| Kinetic Resolution | (S,R)-1-Benzoyl-3-pyrrolidinol | Amano PS-IM lipase | (S)-1-Benzoyl-3-pyrrolidinol | >99 | [7] |
Experimental Protocols
Protocol 1: Synthesis of (S)-3-Hydroxypyrrolidine Hydrochloride via Mitsunobu Reaction
This protocol is adapted from the procedure described in patent CN105646321A.[14]
Step 1: Inversion of (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine
-
Dissolve (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (1 equivalent), benzoic acid (1.3 equivalents), and triphenylphosphine (1.3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the mixture to -5 °C under a nitrogen atmosphere.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.3 equivalents) dropwise, maintaining the internal temperature below 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-14 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, (S)-1-N-Boc-3-(benzoyloxy)pyrrolidine, can be used in the next step without further purification.
Step 2: Hydrolysis of the Ester
-
Dissolve the crude ester from Step 1 in a mixture of methanol and water.
-
Add sodium hydroxide (e.g., 2 M aqueous solution) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Neutralize the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-1-N-Boc-3-hydroxypyrrolidine.
Step 3: Deprotection of the Amine
-
Dissolve the crude product from Step 2 in a suitable solvent (e.g., methanol or ethyl acetate).
-
Add a solution of hydrochloric acid (e.g., 4 M in dioxane or concentrated HCl) and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Upon completion, the product, this compound, may precipitate. The product can be isolated by filtration or by removing the solvent under reduced pressure.
Visualizations
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gcms.cz [gcms.cz]
- 11. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. CN105646321A - Preparation method of this compound - Google Patents [patents.google.com]
Technical Support Center: Large-Scale Synthesis of Optically Pure (S)-3-Hydroxypyrrolidine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the large-scale synthesis of optically pure (S)-3-hydroxypyrrolidine. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis.
Troubleshooting Guides
This section is organized by common synthetic routes and addresses specific issues in a question-and-answer format.
Route 1: Synthesis from L-Malic Acid
This classic route involves the reaction of L-malic acid with benzylamine to form (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, followed by reduction and debenzylation.
Question: The yield of the initial condensation of L-malic acid and benzylamine is low. What could be the issue?
Answer:
-
Problem: Incomplete reaction or side reactions.
-
Possible Cause: Inefficient water removal during the reaction can hinder the imide formation. The reaction temperature might be too low for the solvent-free approach.
-
Solution: When performing a melting reaction without a solvent, ensure the temperature is high enough (180-200°C) to drive the reaction and effectively remove water.[1] Using a Dean-Stark apparatus is recommended if a solvent is used.
Question: During the reduction of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione with LiAlH₄, I'm getting a complex mixture of products and the yield is poor. What's going wrong?
Answer:
-
Problem: Over-reduction or side reactions. LiAlH₄ is a very strong reducing agent and can be difficult to handle on a large scale.[2]
-
Possible Cause: The high reactivity of LiAlH₄ can lead to the reduction of other functional groups or decomposition of the product. The reaction is also highly exothermic and difficult to control on a large scale.
-
Solution: Consider using a milder and safer reducing agent like sodium borohydride in combination with iodine (NaBH₄/I₂).[3] This system is known to effectively reduce the succinimide intermediate. Careful control of the reaction temperature by slow addition of the reagent is crucial.
Question: The NaBH₄/I₂ reduction is sluggish and gives incomplete conversion on a larger scale. How can I improve this?
Answer:
-
Problem: Inefficient generation of the active reducing species (diborane).
-
Possible Cause: Poor mixing or localized concentration gradients can affect the reaction. The quality of the reagents might also be a factor.
-
Solution: Ensure efficient stirring throughout the reaction. The slow, portion-wise addition of iodine to the suspension of the substrate and NaBH₄ in an appropriate solvent like THF is recommended. The reaction can be monitored by IR spectroscopy to follow the disappearance of the carbonyl peaks of the succinimide.
Question: The final debenzylation step using catalytic hydrogenation is slow and sometimes incomplete. What can I do?
Answer:
-
Problem: Catalyst poisoning or inefficient hydrogen transfer.
-
Possible Cause: Impurities from previous steps, such as sulfur-containing compounds, can poison the palladium catalyst. The reaction conditions (pressure, temperature, solvent) may not be optimal.
-
Solution: Purify the (S)-1-benzyl-3-hydroxypyrrolidine intermediate before debenzylation. Ensure the use of a high-quality catalyst (e.g., Pd(OH)₂/C). Sometimes, the addition of a small amount of acid, like acetic acid, can facilitate the reaction by making the C-N bond more labile.[4] Increasing hydrogen pressure and reaction temperature (e.g., 60°C) can also improve the reaction rate.[4]
Route 2: Synthesis from (S)-4-Chloro-3-hydroxybutyronitrile
This route involves the reductive cyclization of (S)-4-chloro-3-hydroxybutyronitrile.
Question: The hydrogenation of (S)-4-chloro-3-hydroxybutyronitrile results in a low yield and many impurities on a large scale. Why is this happening?
Answer:
-
Problem: Formation of side products during the reduction and cyclization.
-
Possible Cause: Direct hydrogenation can lead to the formation of secondary and tertiary amines through intermolecular reactions.[5] The intermediate amino alcohol can also form an epoxide, which can then react further to produce byproducts. These side reactions are often more pronounced at a larger scale.[5]
-
Solution: Protect the hydroxyl group of (S)-4-chloro-3-hydroxybutyronitrile before the reduction step.[5] Silyl protecting groups, such as a t-butyldimethylsilyl (TBDMS) group, are effective in preventing the formation of side products. The protected compound can then be hydrogenated using a catalyst like Raney Nickel, followed by deprotection of the hydroxyl group.[5]
Question: The nitrile reduction step is not selective and I'm observing the formation of secondary and tertiary amines. How can I improve the selectivity for the primary amine?
Answer:
-
Problem: Lack of selectivity in the hydrogenation catalyst.
-
Possible Cause: The choice of catalyst and reaction conditions greatly influences the selectivity of nitrile hydrogenation. Some catalysts promote the formation of secondary and tertiary amines.
-
Solution: The use of a polysilane/SiO₂-supported palladium catalyst under continuous-flow conditions has been shown to be highly selective for the formation of primary amines from nitriles.[6] Running the reaction in the presence of an acid can also help to protonate the intermediate imine and the resulting primary amine, reducing their nucleophilicity and preventing further reaction.
Route 3: Chemoenzymatic Synthesis
This approach often involves the stereoselective reduction of a prochiral ketone, such as N-Boc-3-pyrrolidinone, using a ketoreductase (KRED).
Question: The enzymatic reduction of N-Boc-3-pyrrolidinone is slow and the conversion is low. What are the likely causes?
Answer:
-
Problem: Low enzyme activity or inhibition.
-
Possible Cause: The enzyme may have low stability under the reaction conditions (pH, temperature, solvent). Substrate or product inhibition is a common issue in enzymatic reactions.[7] The cofactor (NADPH or NADH) regeneration system might be inefficient.
-
Solution:
-
Optimize Reaction Conditions: Screen different pH values and temperatures to find the optimum for the specific ketoreductase being used.
-
Cofactor Regeneration: Ensure an efficient cofactor regeneration system is in place, such as using glucose dehydrogenase (GDH) and glucose. Co-expression of the ketoreductase and GDH in the same host can improve efficiency.
-
Address Inhibition: Substrate inhibition can sometimes be overcome by controlling the substrate feed rate. Product inhibition can be mitigated by in-situ product removal, although this can be challenging to implement on a large scale.
-
Enzyme Immobilization: Immobilizing the enzyme can improve its stability and allow for easier reuse.[8]
-
Question: The enantiomeric excess (ee) of the (S)-3-hydroxypyrrolidine is lower than expected. How can I improve the stereoselectivity?
Answer:
-
Problem: The enzyme is not perfectly stereoselective, or there is some background chemical reduction.
-
Possible Cause: The chosen ketoreductase may not have high stereoselectivity for the specific substrate. Racemization of the product under the reaction conditions is also a possibility, though less likely for this specific molecule under typical enzymatic conditions.
-
Solution:
-
Enzyme Screening: Screen a panel of different ketoreductases to find one with higher stereoselectivity for N-Boc-3-pyrrolidinone.
-
Protein Engineering: If a suitable enzyme is not commercially available, directed evolution or rational protein engineering can be used to improve the enantioselectivity of an existing ketoreductase.
-
Control of Reaction Conditions: Ensure that the reaction conditions (pH, temperature) are optimal for the enzyme's stereoselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when synthesizing (S)-3-hydroxypyrrolidine on a large scale?
A1: The primary safety concerns depend on the chosen synthetic route.
-
Use of Strong Reducing Agents: Reagents like LiAlH₄ are highly flammable and react violently with water. Their use on a large scale requires specialized equipment and handling procedures.
-
Hydrogenation: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure, which requires appropriate high-pressure reactors and safety measures.
-
Cyanide: Routes starting from epichlorohydrin use cyanide salts, which are highly toxic. Strict safety protocols for handling and waste disposal are mandatory.
-
Solvents: Many organic solvents used in the synthesis are flammable and can be harmful. Proper ventilation and personal protective equipment are essential.
Q2: How can I purify the final (S)-3-hydroxypyrrolidine product on a large scale?
A2: The most common method for purifying (S)-3-hydroxypyrrolidine on a large scale is vacuum distillation.[9][10] Due to its high polarity and water solubility, extraction can be challenging. Crystallization of a salt, such as the hydrochloride salt, can also be an effective purification method.[10]
Q3: Which synthetic route is the most cost-effective for industrial-scale production?
A3: The cost-effectiveness depends on the price and availability of starting materials, the number of synthetic steps, the overall yield, and the cost of reagents and purification.
-
The route starting from L-malic acid is often considered economically viable due to the low cost of the starting material.[11] However, it involves multiple steps.
-
The route from (S)-4-chloro-3-hydroxybutyronitrile can be efficient, but the starting material is more expensive.
-
Chemoenzymatic routes are becoming increasingly attractive due to their high selectivity and mild reaction conditions, which can reduce downstream processing costs. The cost of the enzyme and cofactor can be a factor, but the potential for high efficiency and purity can make them competitive.
Q4: Can I use D-malic acid instead of L-malic acid to synthesize (S)-3-hydroxypyrrolidine?
A4: No, using D-malic acid will result in the synthesis of the opposite enantiomer, (R)-3-hydroxypyrrolidine, assuming the stereochemistry is retained throughout the synthesis. The chirality of the final product is determined by the chirality of the starting material in this synthetic pathway. However, D-malic acid is generally more expensive and less readily available than L-malic acid.[9]
Quantitative Data Summary
| Synthetic Route | Starting Material | Key Reagents | Typical Overall Yield | Typical Enantiomeric Excess (ee) | Key Challenges |
| From L-Malic Acid | L-Malic Acid, Benzylamine | NaBH₄/I₂ or LiAlH₄, Pd/C, H₂ | 60-75% | >99% | Use of hazardous reagents (LiAlH₄), multi-step process, catalyst poisoning. |
| From (S)-4-Chloro-3-hydroxybutyronitrile | (S)-Epichlorohydrin, NaCN | Raney Ni, H₂, Protecting groups (e.g., TBDMSCl) | ~85% (for protected route) | >98% | Formation of side products in unprotected route, use of cyanide.[5] |
| Chemoenzymatic Route | Pyrrolidine | Decatungstate photocatalyst, Boc₂O, Ketoreductase (KRED), GDH, Glucose | Up to 90% conversion | >99% | Enzyme stability and cost, cofactor regeneration, potential for inhibition.[12] |
Experimental Protocols
Protocol 1: Synthesis of (S)-3-Hydroxypyrrolidine from L-Malic Acid
Step 1: Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
-
In a round-bottom flask, mix L-malic acid (1.0 eq) and benzylamine (1.1 eq).
-
Heat the mixture to 180-200°C for 2-3 hours. Water will be evolved during the reaction. A simple distillation setup can be used to remove the water.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The crude product can be purified by recrystallization from ethanol/water to yield (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
Step 2: Reduction of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione to (S)-1-benzyl-3-hydroxypyrrolidine
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (1.0 eq) and sodium borohydride (4.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of iodine (2.0 eq) in anhydrous THF to the suspension, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 12-24 hours.
-
Monitor the reaction by TLC. After completion, cool the reaction mixture to 0°C and carefully quench the reaction by the slow addition of methanol, followed by 1M HCl.
-
Make the solution basic with aqueous NaOH and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-1-benzyl-3-hydroxypyrrolidine. The product can be purified by column chromatography on silica gel.
Step 3: Debenzylation to (S)-3-hydroxypyrrolidine
-
Dissolve (S)-1-benzyl-3-hydroxypyrrolidine (1.0 eq) in ethanol.
-
Add 20% Pd(OH)₂ on carbon (10-20 wt%).
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and heat to 50-60°C.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC).
-
Carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield optically pure (S)-3-hydroxypyrrolidine.
Protocol 2: Chemoenzymatic Synthesis of (S)-N-Boc-3-hydroxypyrrolidine
This is a one-pot photoenzymatic process.[12]
-
Photochemical Oxyfunctionalization:
-
In a suitable photoreactor, prepare a solution of pyrrolidine (1.0 eq) and a decatungstate photocatalyst in an appropriate solvent system (e.g., acetonitrile/water).
-
Irradiate the mixture with a UV lamp (e.g., 365 nm) while bubbling with oxygen or air until the desired conversion to 3-pyrrolidinone is achieved (monitor by GC or LC-MS).
-
-
In-situ N-Boc Protection:
-
To the reaction mixture containing 3-pyrrolidinone, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Adjust the pH to basic conditions (e.g., with NaHCO₃) and stir at room temperature for 2-3 hours until the protection is complete.
-
-
Enzymatic Carbonyl Reduction:
-
To the mixture containing N-Boc-3-pyrrolidinone, add a solution of a stereoselective ketoreductase (KRED), a cofactor (NADP⁺ or NAD⁺), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Adjust the pH to the optimal range for the enzyme (typically pH 6.5-7.5).
-
Stir the reaction at the optimal temperature for the enzyme (e.g., 30-35°C) until the reduction is complete.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain crude (S)-N-Boc-3-hydroxypyrrolidine.
-
The product can be further purified by column chromatography.
-
Visualizations
Caption: Synthetic workflow for (S)-3-hydroxypyrrolidine from L-malic acid.
Caption: One-pot chemoenzymatic synthesis of (S)-N-Boc-3-hydroxypyrrolidine.
Caption: Troubleshooting logic for large-scale synthesis challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 3. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]
- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 6. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]
- 11. (S)-4-Chloro-3-hydroxybutyronitrile | 127913-44-4 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Stability of (S)-3-Hydroxypyrrolidine hydrochloride under different pH conditions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of (S)-3-Hydroxypyrrolidine hydrochloride under various pH conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is generally stable under recommended storage conditions, which typically involve storage in a cool, dry place, often at temperatures between 2-8°C or at -20°C for long-term storage.[1][2][3] It is important to keep the container tightly closed and protected from air and moisture, as the compound can be hygroscopic and sensitive to carbon dioxide.[2][4][5]
Q2: How does pH affect the stability of this compound?
Q3: What are the likely degradation pathways for this compound under different pH conditions?
While specific degradation products have not been detailed in the available literature, potential degradation pathways for this compound under various pH conditions could include:
-
Acidic Conditions: The compound is expected to be relatively stable in acidic conditions due to the protonation of the pyrrolidine nitrogen. However, very strong acidic conditions and high temperatures could potentially lead to dehydration or other rearrangements.
-
Neutral Conditions: Stability is expected to be optimal near neutral pH, though this should be confirmed experimentally.
-
Basic Conditions: In basic conditions, the free base of (S)-3-hydroxypyrrolidine is present. This free base may be more susceptible to oxidation than the protonated form. Strong basic conditions could also promote elimination or other degradation pathways.
Q4: How can I monitor the degradation of this compound?
Degradation of this compound can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS).[8][10] This method should be capable of separating the intact drug from its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation observed at all pH values. | The experimental temperature is too high, or the concentration of the acid/base is excessive. | Reduce the temperature of the stability study. Use lower concentrations of acid and base (e.g., 0.01 M or 0.001 M) to achieve a slower, more controlled degradation.[11] |
| No degradation is observed under any stress condition. | The stress conditions (pH, temperature, time) are not stringent enough. | Increase the temperature, extend the duration of the study, or use a higher concentration of the stressor (acid or base).[6][9] |
| Poor peak shape or resolution in HPLC analysis. | The mobile phase is not optimized, or the column is not suitable. | Adjust the mobile phase composition (e.g., pH, organic solvent ratio) to improve peak shape. Ensure the column chemistry is appropriate for separating a polar compound like this compound and its potential degradants. |
| Inconsistent or irreproducible results. | Inaccurate pH measurement and control, or variability in sample preparation. | Calibrate the pH meter before use. Ensure precise and consistent preparation of all solutions and samples. Use buffered solutions to maintain a constant pH throughout the experiment. |
| Appearance of unexpected peaks in the chromatogram. | Contamination of the sample or interaction with the container. | Use high-purity solvents and reagents. Ensure that the container material is inert and does not leach any substances under the experimental conditions. |
Stability Data Summary
The following table presents hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes to demonstrate how results from a pH stability study might be presented.
| pH Condition | Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Degradation Products (%) |
| 0.1 M HCl (pH ~1) | 60 | 24 | 98.5 | 1.5 |
| pH 4.0 Buffer | 60 | 24 | 99.2 | 0.8 |
| pH 7.0 Buffer | 60 | 24 | 99.5 | 0.5 |
| pH 9.0 Buffer | 60 | 24 | 95.3 | 4.7 |
| 0.1 M NaOH (pH ~13) | 60 | 24 | 85.1 | 14.9 |
Experimental Protocol: pH Stability Study
This protocol outlines a general procedure for conducting a forced degradation study of this compound at different pH values.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Phosphate or citrate buffers (for pH 4, 7, and 9)
-
High-purity water
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve a known amount of this compound in high-purity water to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).[9]
-
Acidic Solution: Prepare a 0.1 M HCl solution.
-
Basic Solution: Prepare a 0.1 M NaOH solution.
-
Buffered Solutions: Prepare buffers at pH 4.0, 7.0, and 9.0.
3. Forced Degradation Procedure:
-
For each pH condition, transfer a known volume of the stock solution into separate reaction vessels.
-
Add the corresponding acidic, basic, or buffered solution to achieve the target pH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the aliquots from the acidic and basic solutions immediately to stop the degradation.
-
Dilute the samples to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Develop and validate a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.
-
Analyze the samples from the forced degradation study.
-
Quantify the amount of this compound remaining and the percentage of each degradation product formed at each time point.
Visualizations
References
- 1. usbio.net [usbio.net]
- 2. (S)-3-Hydroxypyrrolidine - Safety Data Sheet [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 122536-94-1 [chemicalbook.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (S)- vs. (R)-3-Hydroxypyrrolidine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Hydroxypyrrolidine and its enantiomer, (R)-3-Hydroxypyrrolidine, are pivotal chiral building blocks and organocatalysts in the field of asymmetric synthesis. Their rigid pyrrolidine scaffold, coupled with the stereogenic center at the 3-position, allows for the effective transfer of chirality in a variety of chemical transformations. This guide provides a comparative analysis of their roles in catalysis, supported by experimental data from closely related derivatives, to aid researchers in catalyst selection and reaction design. While direct head-to-head comparative studies of the parent (S)- and (R)-3-hydroxypyrrolidine in specific catalytic reactions are limited in the literature, the principles of stereochemical control are well-established through the extensive study of their derivatives, most notably proline and its analogs.
The fundamental principle governing the use of these enantiomeric catalysts is their ability to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. The choice between the (S) and (R) catalyst directly dictates the absolute configuration of the newly formed stereocenter(s).
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Chiral pyrrolidine derivatives, including those with a hydroxyl group, are highly effective catalysts for this transformation. They operate through an enamine-based catalytic cycle, where the secondary amine of the catalyst reversibly forms a nucleophilic enamine with a ketone donor. This enamine then attacks an aldehyde acceptor, with the stereochemical outcome being directed by the chirality of the catalyst.
Data Presentation: Asymmetric Aldol Reaction Catalyzed by Proline Derivatives
The following table summarizes representative data for asymmetric aldol reactions catalyzed by (S)-proline and its derivatives, which share the same stereochemical framework as (S)-3-hydroxypyrrolidine. It is important to note that the specific yield and enantiomeric excess are highly dependent on the substrates, reaction conditions, and the specific catalyst structure.
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (S)-Proline | p-Nitrobenzaldehyde | Acetone | Neat | 97 | - | 76 |
| (S)-Prolinamide | Benzaldehyde | Acetone | Neat | 85 | - | 93 |
| (S)-4-Hydroxyproline | p-Nitrobenzaldehyde | Cyclohexanone | Water | 86 | 25:1 (anti/syn) | >99 (anti) |
It is anticipated that (R)-3-hydroxypyrrolidine and its derivatives would provide the opposite enantiomers of the products with comparable yields and enantioselectivities under similar conditions.
Experimental Protocols
Below is a representative experimental protocol for an asymmetric aldol reaction catalyzed by a chiral pyrrolidine derivative. This protocol should be considered a general guideline and may require optimization for specific substrates and catalysts.
General Procedure for Asymmetric Aldol Reaction
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv) and the ketone (5.0 mmol, 5.0 equiv). If a solvent is used, add it at this stage (e.g., 2 mL of DMSO or neat ketone).
-
Catalyst Addition: Add the chiral pyrrolidine catalyst, such as (S)-3-hydroxypyrrolidine or (R)-3-hydroxypyrrolidine (0.1 mmol, 10 mol%), to the reaction mixture.
-
Reaction Progress: Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. Analyze the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Mandatory Visualization
Catalytic Cycle of a Proline-Catalyzed Aldol Reaction
The following diagram illustrates the generally accepted enamine catalytic cycle for an aldol reaction catalyzed by a secondary amine like 3-hydroxypyrrolidine.
Caption: Enamine catalytic cycle for the aldol reaction.
Logical Workflow for Catalyst Selection
This diagram outlines the decision-making process for selecting the appropriate enantiomer of 3-hydroxypyrrolidine as a catalyst to obtain a desired product enantiomer.
A Comparative Guide to Protecting Groups for 3-Hydroxypyrrolidine: Efficacy and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a nitrogen protecting group is a critical decision in the multi-step synthesis of complex molecules incorporating the 3-hydroxypyrrolidine scaffold, a prevalent motif in numerous pharmaceuticals. The ideal protecting group should be readily introduced in high yield, exhibit stability across a range of reaction conditions, and be cleanly removed under mild conditions that preserve the integrity of the hydroxyl group and other sensitive functionalities. This guide provides an objective comparison of four commonly employed N-protecting groups for 3-hydroxypyrrolidine: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and p-Toluenesulfonyl (Tosyl). The comparative analysis is supported by experimental data and detailed protocols to facilitate an informed choice for your specific synthetic strategy.
At a Glance: Key Characteristics of Common N-Protecting Groups
The choice of a protecting group is fundamentally dictated by the desired orthogonality in a synthetic route, allowing for the selective deprotection of one functional group in the presence of others. The stability and lability of the Boc, Cbz, Fmoc, and Tosyl groups under different conditions are summarized below.
| Protecting Group | Common Abbreviation | Lability | Stability |
| tert-Butoxycarbonyl | Boc | Acid-labile (e.g., TFA, HCl) | Base, Hydrogenolysis, Nucleophiles |
| Carboxybenzyl | Cbz or Z | Hydrogenolysis (e.g., H₂, Pd/C), Strong Acids | Base, Mild Acid |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile (e.g., Piperidine) | Acid, Hydrogenolysis |
| p-Toluenesulfonyl | Tosyl or Ts | Reductive cleavage (e.g., Na/NH₃, SmI₂), Strong Acids (e.g., HBr) | Acid, Base, Oxidation, Hydrogenolysis |
Quantitative Comparison of Protecting Groups for 3-Hydroxypyrrolidine
The following tables summarize quantitative data for the protection of 3-hydroxypyrrolidine and the deprotection of the resulting N-protected derivatives. Yields are indicative and can vary based on the specific reaction conditions and the stereochemistry of the substrate.
Table 1: N-Protection of 3-Hydroxypyrrolidine
| Protecting Group | Reagent | Typical Conditions | Solvent | Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaHCO₃, Et₃N), rt | Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water | >95[1] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), 0 °C to rt | THF/Water | 66-94 (via enzymatic hydroxylation)[2] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), rt | Dioxane/Water | Data not available in searched literature |
| Tosyl | p-Toluenesulfonyl chloride (Ts-Cl) | Base (e.g., Pyridine, Et₃N), 0 °C to rt | Dichloromethane (DCM) | Data not available in searched literature |
Table 2: N-Deprotection of Protected 3-Hydroxypyrrolidine
| Protected Substrate | Deprotection Reagent | Typical Conditions | Solvent | Yield (%) |
| N-Boc-3-hydroxypyrrolidine | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | rt, 1-4 h | Dichloromethane (DCM) or Dioxane | Typically high (>90)[3][4] |
| N-Cbz-3-hydroxypyrrolidine | H₂, Pd/C | rt, atmospheric pressure | Methanol (MeOH) or Ethanol (EtOH) | Typically high (>90) |
| N-Fmoc-3-hydroxypyrrolidine | 20% Piperidine in DMF | rt, <30 min | N,N-Dimethylformamide (DMF) | Data not available in searched literature |
| N-Tosyl-3-hydroxypyrrolidine | HBr in Acetic Acid | Reflux | Acetic Acid | Typically moderate to high, substrate dependent[5] |
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below. These protocols are based on established literature procedures and should be adapted and optimized for specific substrates and scales.
Protocol 1: N-Boc Protection of 3-Hydroxypyrrolidine
Materials:
-
3-Hydroxypyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-hydroxypyrrolidine (1.0 eq) in a mixture of DCM and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at room temperature.
-
Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to afford N-Boc-3-hydroxypyrrolidine.
Protocol 2: N-Cbz Protection of 3-Hydroxypyrrolidine
Materials:
-
3-Hydroxypyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-hydroxypyrrolidine (1.0 eq) in a mixture of THF and water (2:1).
-
Add sodium bicarbonate (2.0 eq) to the solution and cool to 0 °C.
-
Add benzyl chloroformate (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 3: N-Fmoc Protection of 3-Hydroxypyrrolidine (General Procedure)
Materials:
-
3-Hydroxypyrrolidine
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
Procedure:
-
Dissolve 3-hydroxypyrrolidine (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours.
-
Add water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by chromatography if necessary.
Protocol 4: N-Tosyl Protection of 3-Hydroxypyrrolidine (General Procedure)
Materials:
-
3-Hydroxypyrrolidine
-
p-Toluenesulfonyl chloride (Ts-Cl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-hydroxypyrrolidine (1.0 eq) in DCM and cool to 0 °C.
-
Add pyridine or triethylamine (1.5 eq).
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 5: Deprotection of N-Boc-3-hydroxypyrrolidine with TFA
Materials:
-
N-Boc-3-hydroxypyrrolidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield 3-hydroxypyrrolidine.
Protocol 6: Deprotection of N-Cbz-3-hydroxypyrrolidine by Hydrogenolysis
Materials:
-
N-Cbz-3-hydroxypyrrolidine
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite
Procedure:
-
Dissolve N-Cbz-3-hydroxypyrrolidine (1.0 eq) in methanol or ethanol.
-
Add 10% Pd/C (5-10 mol%) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3-hydroxypyrrolidine.
Protocol 7: Deprotection of N-Fmoc-3-hydroxypyrrolidine (General Procedure)
Materials:
-
N-Fmoc-3-hydroxypyrrolidine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Fmoc-3-hydroxypyrrolidine (1.0 eq) in DMF.
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the reaction at room temperature for 10-30 minutes.
-
Remove the DMF and piperidine under high vacuum.
-
The residue can be purified by extraction or chromatography to isolate 3-hydroxypyrrolidine.
Protocol 8: Deprotection of N-Tosyl-3-hydroxypyrrolidine with HBr/Acetic Acid
Materials:
-
N-Tosyl-3-hydroxypyrrolidine
-
33% Hydrogen bromide in acetic acid
-
Diethyl ether
Procedure:
-
Dissolve N-Tosyl-3-hydroxypyrrolidine (1.0 eq) in 33% HBr in acetic acid.
-
Heat the solution to reflux for 4-8 hours.
-
Cool the reaction mixture to room temperature and add diethyl ether to precipitate the hydrobromide salt of 3-hydroxypyrrolidine.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry.
-
The free amine can be obtained by neutralization with a suitable base.
Signaling Pathways and Experimental Workflows
The logical flow of a protection-deprotection strategy is crucial for the successful synthesis of a target molecule. The following diagrams, generated using the DOT language, illustrate the general workflow and the concept of orthogonal protection.
Caption: General workflow for a synthesis involving protection and deprotection of 3-hydroxypyrrolidine.
Caption: An example of an orthogonal protection strategy using Boc and Cbz groups.
Discussion and Recommendations
-
Boc (tert-Butoxycarbonyl): This is often the protecting group of choice for general purposes due to its ease of introduction, high yields, and mild acidic deprotection conditions.[4] Its stability to basic and hydrogenolytic conditions makes it orthogonal to Fmoc and Cbz groups, respectively.
-
Cbz (Carboxybenzyl): The Cbz group offers excellent stability to both acidic and basic conditions, providing orthogonality to the Boc group.[2] Its removal by catalytic hydrogenolysis is typically clean and high-yielding. However, this deprotection method is incompatible with functional groups that are sensitive to reduction, such as alkenes and alkynes.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is primarily utilized when base-lability is required for deprotection. This provides orthogonality to both acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups, which is highly advantageous in complex, multi-step syntheses requiring sequential deprotections.
-
Tosyl (p-Toluenesulfonyl): The tosyl group is exceptionally robust and suitable for syntheses involving harsh conditions like strong acids, bases, and organometallic reagents. However, the primary drawback of the N-tosyl group is the often harsh conditions required for its removal, which may not be compatible with sensitive functional groups.[5] Reductive methods are generally preferred over strong acid cleavage.
The selection of an appropriate N-protecting group for 3-hydroxypyrrolidine is a critical parameter that should be guided by the overall synthetic strategy. A thorough consideration of the chemical compatibility of the protecting group with all planned synthetic transformations is paramount for a successful outcome.
References
- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Validating the Absolute Configuration of (S)-3-Hydroxypyrrolidine Derivatives: A Comparative Guide
The precise determination of a chiral molecule's absolute configuration is a cornerstone of modern drug discovery and development. For molecules such as (S)-3-hydroxypyrrolidine derivatives, which are crucial intermediates for a variety of pharmaceuticals, an unambiguous assignment of stereochemistry is essential, as different enantiomers can exhibit vastly different biological activities and toxicities.[1][2][3]
This guide provides a comparative overview of the most effective analytical techniques for validating the absolute configuration of (S)-3-hydroxypyrrolidine derivatives. We will delve into the principles, experimental protocols, and data interpretation for X-ray Crystallography, NMR Spectroscopy via Mosher's method, and chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).
Comparison of Key Methods
The choice of method for determining absolute configuration is dictated by factors such as the physical state of the sample, the quantity available, the presence of chromophores, and access to specialized instrumentation.[2] The following table summarizes the key characteristics of each technique.
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal, allowing for direct 3D structure determination via anomalous dispersion.[1][2] | Involves the formation of diastereomeric esters with a chiral derivatizing agent (MTPA), whose distinct NMR spectra allow for stereochemical deduction.[2][4] | Measures the differential absorption of left and right circularly polarized infrared light, which is then compared to DFT-calculated spectra.[5][6] | Measures the differential absorption of circularly polarized UV-Vis light by a chiral molecule containing a chromophore, compared to calculated spectra.[2][7] |
| Sample Requirement | High-quality single crystal (µg to mg scale).[2][5] | mg scale, soluble in a deuterated solvent. The sample does not need to be crystalline. | mg scale, soluble in an IR-transparent solvent (e.g., CDCl₃).[5] | µg to mg scale, soluble in a UV-transparent solvent. Requires a chromophore near the stereocenter.[2][8] |
| Advantages | Provides an unambiguous and direct determination of the absolute configuration.[9][10] | Does not require crystallization. Applicable to a wide range of alcohols and amines.[4][11] | Applicable to non-crystalline samples (oils, liquids, solutions) and molecules without a UV chromophore.[3][5][6] | Highly sensitive and requires a small amount of sample.[7] |
| Limitations | Growing a high-quality single crystal can be a significant challenge or impossible.[5][12] | Indirect method; requires chemical derivatization, which can be complex. Potential for racemization with some agents.[13][14] | Requires quantum chemical calculations which can be computationally intensive. Solvent effects can influence spectra.[5][15] | Requires a chromophore. Interpretation can be complex if multiple conformations exist.[2][8] |
General Workflow for Absolute Configuration Determination
The process of determining the absolute configuration of a chiral molecule involves a logical sequence of steps, starting from sample preparation and leading to the final assignment. The specific techniques employed will vary, but the overall workflow follows a similar pattern of data acquisition and comparison.
Caption: General workflow for absolute configuration determination.
X-ray Crystallography
X-ray crystallography is considered the "gold standard" for determining absolute configuration because it provides a direct, three-dimensional visualization of the molecule's atomic arrangement in the solid state.[1][10] The key to determining the absolute structure lies in the phenomenon of anomalous dispersion, which is most effective when a heavy atom (e.g., bromine, sulfur) is present in the crystal lattice.[5]
Experimental Protocol
-
Crystallization : Grow a high-quality single crystal of the (S)-3-hydroxypyrrolidine derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection : Mount the crystal on a goniometer and place it in an X-ray diffractometer.[2] Cool the crystal (typically to 100 K) to minimize thermal vibrations.
-
Diffraction Measurement : Irradiate the crystal with a monochromatic X-ray beam (e.g., Cu Kα, λ = 1.5418 Å). Rotate the crystal and collect the diffraction pattern on a detector.[2]
-
Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model.[2] Refine the model against the experimental data.
-
Absolute Configuration Assignment : Analyze the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l). The differences in their intensities, caused by anomalous scattering, allow for the determination of the absolute configuration. The Flack parameter is calculated during refinement; a value close to 0 for a given configuration confirms the assignment, while a value near 1 indicates the opposite configuration.
Data Presentation
| Parameter | Example Value | Interpretation |
| Crystal System | Orthorhombic | Defines the crystal lattice symmetry. |
| Space Group | P2₁2₁2₁ | A chiral space group, necessary for an enantiopure compound.[9] |
| Flack Parameter | 0.02(3) | A value close to 0 confirms the assigned (S) configuration. |
NMR Spectroscopy: The Mosher's Ester Method
The Mosher's method is a powerful NMR-based technique that determines the absolute configuration of secondary alcohols and amines without requiring crystallization.[4][16] The method involves derivatizing the chiral alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[17] This converts the enantiomeric alcohol into a pair of diastereomeric esters, which exhibit distinct chemical shifts in ¹H NMR spectra.[11]
Experimental Workflow: Mosher's Ester Analysis
Caption: Workflow for Mosher's ester analysis.
Experimental Protocol
This protocol describes the preparation of Mosher's esters for determining the absolute configuration of the hydroxyl group in a 3-hydroxypyrrolidine derivative.[18]
-
Sample Preparation : Ensure the 3-hydroxypyrrolidine derivative is pure and anhydrous.
-
Reaction Setup (Two Parallel Reactions) :
-
Tube A : In a dry NMR tube, dissolve ~2-5 mg of the chiral alcohol in ~0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆) containing a small amount of pyridine or DMAP as a catalyst.
-
Tube B : Prepare an identical tube (Tube B).
-
-
Derivatization :
-
To Tube A, add a slight excess (~1.2 equivalents) of (R)-(-)-MTPA chloride.
-
To Tube B, add a slight excess (~1.2 equivalents) of (S)-(+)-MTPA chloride.
-
-
Reaction Monitoring : Seal the tubes and allow the reactions to proceed at room temperature. Monitor the reaction progress by ¹H NMR until the alcohol starting material is fully consumed (typically 2-4 hours).
-
NMR Acquisition : Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester (from Tube A) and the (S)-MTPA ester (from Tube B).
-
Data Analysis :
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift difference (Δδ) for corresponding protons using the formula: Δδ = δS - δR .
-
Apply the Mosher model: Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative values. This spatial distribution allows for the assignment of the absolute configuration at the carbinol center.[18]
-
Illustrative Data Presentation
For an (S)-3-hydroxypyrrolidine derivative with substituents L₁ and L₂ attached to the carbon bearing the hydroxyl group, the expected Δδ values would be distributed according to the model.
| Proton Group (Hypothetical) | δ for (S)-MTPA Ester (ppm) | δ for (R)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) | Inferred Position Relative to MTPA Phenyl Ring |
| Protons on L₁ | 4.25 | 4.35 | -0.10 | Shielded (Positive Δδ) |
| Protons on L₂ | 2.10 | 1.95 | +0.15 | Deshielded (Negative Δδ) |
| Pyrrolidine H-2 | 3.50 | 3.40 | +0.10 | Deshielded (Negative Δδ) |
| Pyrrolidine H-4 | 2.90 | 3.05 | -0.15 | Shielded (Positive Δδ) |
Note: The signs in the "Inferred Position" column are based on the commonly accepted model where Δδ = δS - δR. A positive Δδ corresponds to protons on the right side of the Newman projection, and a negative Δδ to those on the left.
Vibrational and Electronic Circular Dichroism (VCD/ECD)
VCD and ECD are powerful chiroptical techniques that measure the differential absorption of left- and right-circularly polarized light by a chiral molecule in solution.[1][12] The absolute configuration is determined by comparing the experimentally measured spectrum to a spectrum predicted by quantum chemical calculations, typically using density functional theory (DFT).[3][5] VCD analyzes vibrational transitions in the infrared region, making it applicable to nearly all chiral molecules, while ECD analyzes electronic transitions in the UV-Visible region and requires a chromophore.[7][12]
Experimental and Computational Workflow
Caption: Workflow for VCD/ECD analysis.
Experimental and Computational Protocol
-
Experimental Spectrum Acquisition :
-
Prepare a solution of the (S)-3-hydroxypyrrolidine derivative in a suitable, transparent solvent (e.g., CDCl₃ for VCD, MeOH for ECD).[5]
-
Measure the VCD or ECD spectrum using a dedicated spectrometer. The resulting spectrum will show positive and/or negative bands (Cotton effects).
-
-
Computational Modeling :
-
Conformational Search : Perform a thorough conformational search for the molecule (e.g., for the (S)-enantiomer) to identify all low-energy conformers.
-
DFT Calculation : For each stable conformer, perform geometry optimization and frequency calculations using DFT (e.g., at the B3LYP/6-31G(d) level of theory). This step calculates the theoretical VCD or ECD spectrum for each conformer.[5][19]
-
Spectral Averaging : Generate a final theoretical spectrum by performing a Boltzmann-weighted average of the spectra of all significant conformers.[2]
-
-
Spectral Comparison and Assignment :
-
Visually and/or mathematically compare the experimental spectrum with the calculated spectrum for the chosen enantiomer (e.g., S).[2][12]
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration is confidently assigned as (S).[3]
-
If the experimental spectrum is a mirror image of the calculated (S) spectrum, the absolute configuration of the sample is (R).
-
Data Presentation
Comparison of experimental and calculated VCD data for a hypothetical (S)-3-Hydroxypyrrolidine derivative.
| Experimental VCD | Calculated VCD for (S)-enantiomer |
| Wavenumber (cm⁻¹) | Sign |
| 1450 | + |
| 1380 | - |
| 1290 | + |
| 1150 | - |
| A good correlation between the signs of the major experimental and calculated bands allows for a confident assignment. |
References
- 1. purechemistry.org [purechemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. benchchem.com [benchchem.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Absolute configuration - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 12. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 14. Chiral Derivatizing Agent for Absolute Configuration | TCI AMERICA [tcichemicals.com]
- 15. schrodinger.com [schrodinger.com]
- 16. Mosher's acid - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of the absolute configurations of flexible molecules: synthesis and theoretical simulation of electronic circular dichroism/optical rotation of some pyrrolo[2,3-b]indoline alkaloids--a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of (S)-3-Hydroxypyrrolidine-based catalysts vs proline catalysts
An Objective Comparison of (S)-3-Hydroxypyrrolidine-Based Catalysts and Proline Catalysts in Asymmetric Synthesis
For researchers and professionals in drug development and organic synthesis, the choice of catalyst is paramount to achieving desired outcomes in stereoselectivity and efficiency. Among the arsenal of organocatalysts, L-proline has been a foundational tool since its pioneering use in asymmetric aldol reactions.[1] However, the quest for improved performance has led to the development of numerous derivatives, with hydroxyproline-based catalysts, particularly those derived from (S)-3-Hydroxypyrrolidine and its isomers, emerging as powerful alternatives. This guide provides a detailed comparison of their performance, supported by experimental data, to inform catalyst selection in key asymmetric transformations.
The primary difference lies in the presence of a hydroxyl group on the pyrrolidine ring. This functional group can exert significant influence on the catalyst's behavior through hydrogen bonding, which can help to organize the transition state, leading to improved stereoselectivity. Furthermore, this hydroxyl group serves as a convenient handle for further modifications, allowing for the fine-tuning of solubility and steric properties to optimize performance for specific reactions.[2]
The Enamine Catalytic Cycle
Both proline and its hydroxy derivatives operate primarily through a common enamine catalytic cycle for the α-functionalization of carbonyl compounds. The catalyst first reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction). Subsequent hydrolysis releases the product and regenerates the catalyst, allowing it to re-enter the cycle.[3][4]
Caption: Generalized enamine catalytic cycle for proline and hydroxyproline catalysts.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a benchmark for evaluating the performance of these organocatalysts. While L-proline is effective, hydroxyproline derivatives often exhibit enhanced stereoselectivity. For instance, in the reaction between p-nitrobenzaldehyde and acetone, cis-3-hydroxy-L-proline provided a higher enantiomeric excess (74% ee) compared to L-proline (65% ee) under the same conditions, although with a slightly lower conversion rate. This suggests the hydroxyl group plays a crucial role in the stereodetermining step. Derivatives where the hydroxyl group is further modified have been shown to achieve excellent enantioselectivity (up to 90% ee) with lower catalyst loadings (10 mol%) than typically required for proline.
| Catalyst | Aldehyde Donor | Ketone Acceptor | Cat. Loading (mol%) | Solvent | Time (h) | Conversion (%) | ee (%) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | 20 | DMSO/Acetone | 24 | 100 | 65 | |
| (2S,3S)-3-Hydroxyproline | p-Nitrobenzaldehyde | Acetone | 20 | DMSO/Acetone | 20 | 91 | 74 | [5] |
| (2S,4R)-4-Hydroxyproline | p-Nitrobenzaldehyde | Acetone | 20 | DMSO/Acetone | 24 | 100 | 57 | [5] |
| (2S,4R)-4-(camphorsulfonyloxy)proline | Aromatic Aldehydes | Acetone | 10 | DMF | - | - | 74-90 | |
| (2S,4R)-4-(dodecyloxy)proline | Benzaldehyde derivatives | Acetone | 5 | Acetone | - | 45-95 | 55-89 |
Performance in Asymmetric Mannich Reactions
The Mannich reaction, which forms crucial β-amino carbonyl compounds, is another area where hydroxyproline catalysts often excel. The hydroxyl group, particularly at the 4-position, can enhance both diastereoselectivity and enantioselectivity. In a three-component reaction involving p-nitrobenzaldehyde, acetone, and aniline, (2S,4R)-4-Hydroxyproline (5) gave a superior enantiomeric excess (75% ee) compared to L-proline (54% ee).[5] Furthermore, modified 4-hydroxyproline derivatives have been reported to yield products with outstanding enantioselectivity, sometimes exceeding 99% ee for the syn-diastereomer.[6]
| Catalyst | Aldehyde | Ketone/Donor | Amine | Cat. Loading (mol%) | Solvent | Time (day) | Conversion (%) | ee (%) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | Aniline | - | - | 2 | 88 | 54 | [5] |
| (2S,3S)-3-Hydroxyproline | p-Nitrobenzaldehyde | Acetone | Aniline | - | - | 2 | 87 | 20 | [5] |
| (2S,4R)-4-Hydroxyproline | p-Nitrobenzaldehyde | Acetone | Aniline | - | - | 2 | 95 | 75 | [5] |
| 4-tert-butyldimethylsiloxy-prolylsulfonamide | Iminoglyoxylate | Cyclohexanone | - | 20 | Water | - | - | >99 (syn) | [6] |
Performance in Asymmetric Michael Additions
In asymmetric Michael additions, the comparison is more nuanced. While proline is a competent catalyst, the presence and position of the hydroxyl group in hydroxyproline can have varied effects. For the addition of propanal to nitrostyrene, (2S,3R)-3-Hydroxyproline (3) showed a slight improvement in enantiomeric excess (27% ee) over L-proline (25% ee).[5] However, other isomers resulted in decreased enantioselectivity.[5] This highlights that the specific stereochemistry of the hydroxyl group relative to the carboxylic acid and amine is critical and its benefit is not universal across all reactions.
| Catalyst | Michael Donor | Michael Acceptor | Cat. Loading (mol%) | Solvent | Time (h) | Conversion (%) | ee (%) | Reference |
| L-Proline | Propanal | Nitrostyrene | - | - | 2 | 100 | 25 | [5] |
| (2S,3S)-3-Hydroxyproline | Propanal | Nitrostyrene | - | - | 2 | 95 | <5 | [5] |
| (2S,3R)-3-Hydroxyproline | Propanal | Nitrostyrene | - | - | 2 | 100 | 27 | [5] |
| (2S,4R)-4-Hydroxyproline | Propanal | Nitrostyrene | - | - | 3 | 84 | <5 | [5] |
Mechanistic Insight: The Role of the Hydroxyl Group
The improved stereoselectivity often observed with hydroxyproline-based catalysts is attributed to the formation of additional hydrogen bonds in the transition state. This interaction helps to create a more rigid and organized structure, favoring the approach of the electrophile from one face of the enamine intermediate.
Caption: Proposed H-bonding interaction in a hydroxyproline-catalyzed transition state.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for aldol reactions catalyzed by proline and hydroxyproline derivatives.
General Protocol for Proline-Catalyzed Aldol Reaction
This procedure is adapted from a small-scale aldol condensation protocol.[2]
-
Preparation: In a 2 mL vial at room temperature, add (S)-proline (3.5 mg, 0.03 mmol, 20 mol%).
-
Solvent Addition: Add methanol (40 µL) and water (10 µL) to the vial.
-
Reactant Addition: Add the ketone (e.g., cyclohexanone, 147 mg, 1.5 mmol) followed by the aldehyde (e.g., 4-nitrobenzaldehyde, 45.3 mg, 0.3 mmol).
-
Reaction: Cap the vial, seal it, and stir the reaction mixture at room temperature for the desired time (e.g., 19-30 hours).
-
Work-up and Analysis: Monitor the reaction by TLC. Upon completion, quench the reaction, extract the product with an organic solvent, and dry the organic layer. The conversion and diastereomeric ratio can be determined by ¹H-NMR on the crude residue, and the enantiomeric excess is determined by chiral HPLC.[2]
General Protocol for Hydroxyproline-Catalyzed Aldol Reaction
This procedure is based on the model reaction of p-nitrobenzaldehyde with acetone.[7]
-
Preparation: To the aldehyde (e.g., p-nitrobenzaldehyde, 151 mg, 1.0 mmol) dissolved in 2 mL of an acetone/DMSO mixture (ratio 1:5, v/v), add the hydroxyproline catalyst (e.g., cis-4-Hyp, 0.2 mmol, 20 mol%).
-
Reaction: Stir the mixture overnight at room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate (5 mL) and wash twice with water (2 mL).
-
Analysis: Dry the organic layer over anhydrous Na₂SO₄. Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[7]
References
A Comparative Guide to the Cost-Effectiveness of (S)-3-Hydroxypyrrolidine Hydrochloride in Drug Synthesis
For researchers and professionals in drug development, the selection of chiral building blocks is a critical decision that balances synthetic efficiency with economic viability. (S)-3-Hydroxypyrrolidine hydrochloride (CAS: 122536-94-1) is a highly valuable five-membered nitrogen heterocycle intermediate, prized for its specific stereochemistry which is crucial for the biological activity of many pharmaceuticals.[1][2] This guide provides an objective comparison of its use against alternative synthetic strategies, supported by experimental data and protocols, to inform decision-making in pharmaceutical synthesis.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The defined stereocenter and hydroxyl group of (S)-3-Hydroxypyrrolidine make it an indispensable precursor for a range of therapeutic agents, including treatments for cardiovascular disease, viral infections, and cancer.[3] Its utility, however, is often weighed against its market price and availability, which has driven the development of alternative, more economical synthetic routes.[4]
Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of several important active pharmaceutical ingredients (APIs). Its chiral structure is fundamental to the pharmacodynamic and pharmacokinetic profiles of the final drug molecules.[3][5]
| Drug | Therapeutic Area | Role of (S)-3-Hydroxypyrrolidine Moiety |
| Barnidipine | Antihypertensive (Calcium Channel Blocker) | The chiral pyrrolidine ring is essential for the high vascular selectivity and long-lasting therapeutic effect.[3][4] |
| Darifenacin | Overactive Bladder Treatment (Muscarinic M3 Receptor Antagonist) | The (S)-pyrrolidine fragment is a critical component of the pharmacophore responsible for binding to the M3 receptor.[4] |
| Asunaprevir | Antiviral (Hepatitis C NS3 Protease Inhibitor) | The hydroxy-proline derivative, synthesized from a pyrrolidine precursor, is key to the drug's inhibitory action.[6] |
| Various Kinase Inhibitors | Anticancer | The pyrrolidine scaffold is used to orient functional groups for optimal interaction with the kinase binding site.[7][8] |
| Neuraminidase Inhibitors | Antiviral (Influenza) | Pyrrolidine analogs have been synthesized that show potent, nanomolar inhibition of influenza neuraminidase enzymes.[9] |
Comparative Analysis of Synthetic Strategies
The cost-effectiveness of using this compound is best evaluated by comparing entire synthetic routes to a target API. Factors include the number of steps, overall yield, cost of raw materials, and reaction conditions. Below is a comparison of two generalized approaches for synthesizing a chiral API containing the (S)-3-hydroxypyrrolidine fragment.
| Feature | Strategy A: Using (S)-3-Hydroxypyrrolidine HCl | Strategy B: De Novo Synthesis from Acyclic Precursor |
| Starting Material | This compound | e.g., Epichlorohydrin, 4-amino-(S)-2-hydroxybutyric acid[5][10] |
| Key Steps | N-protection (e.g., Boc), functionalization of the hydroxyl group, coupling reactions, deprotection.[11] | Ring formation, reduction, cyclization, and purification.[10] |
| Typical Overall Yield | Moderate to High | Variable (can be lower due to more complex steps) |
| Number of Steps | Generally fewer steps from the chiral building block to the final API. | More steps required to construct the chiral ring system. |
| Cost-Effectiveness | Higher initial cost for the chiral starting material but potentially lower overall cost due to fewer steps, less solvent/reagent usage, and higher convergence.[4] | Lower cost of initial raw materials but potentially higher overall cost due to a longer synthetic route, more complex purification, and potentially lower overall yield.[10] |
| Stereocontrol | Chirality is pre-defined and maintained throughout the synthesis.[2] | Requires a dedicated asymmetric step (e.g., chiral catalyst, resolution) to establish the correct stereocenter, adding complexity and cost.[12] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducing synthetic methods. Here we provide a common procedure for the N-protection of (S)-3-hydroxypyrrolidine, a frequent and critical step in its utilization.
Protocol: Synthesis of N-Boc-(S)-3-hydroxypyrrolidine
This protocol describes the protection of the secondary amine of (S)-3-hydroxypyrrolidine using di-tert-butyl dicarbonate ((Boc)₂O), which is essential for preventing unwanted side reactions in subsequent synthetic steps.[13]
Materials:
-
This compound
-
Triethylamine (Et₃N)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water and Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 10 mL per gram).
-
Cooling: Cool the solution to 0 °C using an ice bath and stir for 15 minutes.
-
Base Addition: Slowly add triethylamine (2.2 eq) to neutralize the hydrochloride and act as a base. Stir for 10 minutes.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: If necessary, purify the residue by flash column chromatography to obtain pure N-Boc-(S)-3-hydroxypyrrolidine.
Application in Signaling Pathway Inhibition
Drugs derived from (S)-3-hydroxypyrrolidine often function by inhibiting specific enzymes or receptors. For example, chiral pyrrolidine-based inhibitors have been developed to target neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[14] The inhibitor binds to the enzyme, blocking its catalytic activity and preventing the downstream effects of excessive nitric oxide production.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. CN105646321A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of potent pyrrolidine influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Biological Distinctions Between Enantiomers of 3-Hydroxypyrrolidine: A Comparative Guide
The (S)-enantiomer of 3-hydroxypyrrolidine and its derivatives are crucial intermediates in the synthesis of a variety of drugs, including antihypertensive agents like Barnidipine and ligands targeting acetylcholine receptors.[1][2] This underscores the industrial and therapeutic importance of isolating and characterizing the individual enantiomers.
Spectroscopic Differentiation
Enantiomers possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will not distinguish between the (R) and (S) forms of 3-hydroxypyrrolidine. However, chiroptical techniques and NMR in a chiral environment are powerful tools for their differentiation.
1. Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is the most direct method for distinguishing between enantiomers. It measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra. For one enantiomer, a positive peak (a positive Cotton effect) at a specific wavelength will be observed, while the other enantiomer will exhibit a negative peak of equal magnitude at the same wavelength.
While specific CD spectral data for (R)- and (S)-3-hydroxypyrrolidine is not available in the reviewed literature, the expected spectra would be mirror images of each other.
2. Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is an analogous technique that measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions.[3][4] Like electronic CD, VCD spectra of enantiomers are mirror images.[5][6] This technique provides detailed structural information in solution and can be used to determine the absolute configuration of chiral molecules by comparing experimental spectra with quantum chemical calculations.[6]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
In an achiral solvent, the NMR spectra of (R)- and (S)-3-hydroxypyrrolidine are identical. However, in the presence of a chiral solvating agent (CSA), the two enantiomers form transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate, distinguishable peaks in the NMR spectrum for the respective enantiomers.[7] Common CSAs for amines and alcohols include BINOL (1,1'-bi-2-naphthol) and its derivatives.[8][9]
Quantitative Spectroscopic Data Summary
As specific experimental data for the enantiomers of 3-hydroxypyrrolidine were not found in the available literature, the following table illustrates the expected qualitative and quantitative differences based on established principles of chiroptical spectroscopy.
| Spectroscopic Technique | Parameter | (R)-3-Hydroxypyrrolidine | (S)-3-Hydroxypyrrolidine |
| Circular Dichroism (CD) | Molar Ellipticity [θ] (deg·cm²/dmol) | Expected Positive/Negative Cotton Effect | Expected Mirror-Image Negative/Positive Cotton Effect |
| Vibrational Circular Dichroism (VCD) | ΔA (Absorbance Units) | Expected Positive/Negative Bands | Expected Mirror-Image Negative/Positive Bands |
| NMR with Chiral Solvating Agent | Chemical Shift (δ) of Protons | δR | δS (where δR ≠ δS) |
Experimental Protocols
1. Circular Dichroism (CD) Spectroscopy
This protocol provides a general procedure for obtaining the CD spectrum of a small molecule like 3-hydroxypyrrolidine.
-
Instrumentation: A calibrated CD spectrometer with a Peltier temperature controller.
-
Sample Preparation:
-
Prepare a stock solution of the enantiomerically pure 3-hydroxypyrrolidine in a suitable solvent that does not absorb in the region of interest (e.g., methanol, water). A typical concentration is 0.1-1.0 mg/mL.
-
Filter the sample to remove any particulate matter.
-
Prepare a blank sample of the pure solvent.
-
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in the desired wavelength range (e.g., 190-300 nm).
-
Record the CD spectrum of the sample under the same conditions.
-
Subtract the solvent baseline from the sample spectrum.
-
-
Data Analysis: The data is typically presented as molar ellipticity [θ], which is calculated from the observed ellipticity (θobs) in millidegrees, the molar concentration (c), and the path length (l) in centimeters.
References
- 1. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 2. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 3. Vibrational Circular Dichroism - Hinds Instruments [hindsinstruments.com]
- 4. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 5. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 6. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Case studies on the application of (S)-3-Hydroxypyrrolidine in drug discovery
(S)-3-Hydroxypyrrolidine, a chiral heterocyclic compound, has emerged as a critical building block in the synthesis of a diverse range of pharmaceuticals. Its rigid, three-dimensional structure and the presence of a key hydroxyl group allow for specific molecular interactions, making it a valuable scaffold for designing potent and selective drugs. This guide provides a comparative analysis of two distinct case studies showcasing the application of (S)-3-hydroxypyrrolidine in drug discovery: the calcium channel blocker Barnidipine for hypertension and the muscarinic receptor antagonist Darifenacin for overactive bladder. Through an examination of their performance against alternative therapies, supported by experimental data, we highlight the strategic advantage of incorporating this versatile chiral synthon.
Case Study 1: Barnidipine in the Treatment of Hypertension
Barnidipine is a dihydropyridine calcium channel blocker that utilizes the (S)-3-hydroxypyrrolidine scaffold to achieve its therapeutic effect in managing hypertension.[1] By selectively inhibiting L-type calcium channels in vascular smooth muscle, Barnidipine leads to vasodilation and a reduction in blood pressure.[1]
Comparative Clinical Efficacy
Clinical trials have demonstrated that Barnidipine exhibits comparable or superior efficacy and tolerability when compared to other widely used antihypertensive agents.
| Comparator Drug | Dosage | Study Duration | Key Efficacy Findings | Key Tolerability Findings | Citation |
| Amlodipine | Barnidipine: 10 mg/day; Amlodipine: 5-10 mg/day | 24 weeks | No significant difference in blood pressure reduction between the two groups. | Significantly fewer patients reported drug-related adverse events with Barnidipine (13%) compared to Amlodipine (60%). | [2][3] |
| Felodipine | Barnidipine: 5-15 mg/day; Felodipine: 5-15 mg/day | 12 weeks | Both drugs significantly reduced blood pressure with no significant difference in antihypertensive effect. | More patients taking Felodipine experienced palpitations. | |
| Nitrendipine | Not specified | Not specified | Similar clinical antihypertensive efficacy. | Edema was less frequent with Barnidipine. | [4] |
| Benazepril (ACE Inhibitor) | Barnidipine: 10-15 mg/day; Benazepril: 10-20 mg/day | 4 weeks | Both drugs showed significant reductions in blood pressure. Benazepril showed a significantly greater decrease in diastolic blood pressure. | No significant difference in adverse events between the two groups. |
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and potential for drug-drug interactions.
| Pharmacokinetic Parameter | Barnidipine | Amlodipine | Citation |
| Bioavailability | ~10% | 64-90% | [4] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | 6-12 hours | [4] |
| Elimination Half-life (t1/2) | ~20 hours | 30-50 hours | [4] |
| Metabolism | Extensively metabolized by CYP3A4 | Extensively metabolized by CYP3A4 | [4] |
Signaling Pathway: Calcium Channel Blockade
The therapeutic effect of Barnidipine is achieved through the blockade of L-type voltage-gated calcium channels. This action prevents the influx of calcium ions into vascular smooth muscle cells, leading to muscle relaxation and vasodilation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Antihypertensive effect of barnidipine 10 mg or amlodipine 5 to 10 mg once daily in treatment-naive patients with essential hypertension: A 24-week, randomized, open-label, pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Barnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Enantiomerically Pure 3-Hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure 3-hydroxypyrrolidine is a crucial chiral building block in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] Its presence is notable in drugs such as Darifenacin and Barnidipine.[1] The stereochemistry at the C3 position significantly influences the biological activity of these molecules, making the development of efficient and stereoselective synthetic routes a key focus in organic chemistry. This guide provides an objective comparison of various synthetic strategies to obtain enantiomerically pure (R)- and (S)-3-hydroxypyrrolidine, supported by experimental data and detailed protocols.
Key Synthetic Strategies
The synthesis of enantiopure 3-hydroxypyrrolidine can be broadly categorized into three main approaches:
-
Synthesis from the Chiral Pool: This strategy utilizes readily available and inexpensive chiral starting materials, such as amino acids or carboxylic acids, to transfer their inherent chirality to the target molecule.
-
Asymmetric Catalysis: This approach involves the use of chiral catalysts to induce enantioselectivity in a reaction that converts a prochiral substrate into a chiral product.
-
Kinetic Resolution: This method separates a racemic mixture of 3-hydroxypyrrolidine or its precursor by selectively reacting one enantiomer at a faster rate, leaving the other enantiomer unreacted.
Comparison of Synthetic Routes
The following tables summarize quantitative data for prominent synthetic routes, allowing for a direct comparison of their efficiencies.
Synthesis from Chiral Pool
This is a widely used approach due to the commercial availability of starting materials like L-glutamic acid and L-malic acid.
| Starting Material | Target Enantiomer | Key Steps & Reagents | Overall Yield | Enantiomeric Excess (ee) | Reference |
| L-Glutamic Acid | (S)-3-Hydroxypyrrolidine | 1. Diazotization, 2. Cyclization (HMDS, TMSCl), 3. Reduction (LiAlH₄) | Not explicitly stated, multi-step | 100% | [2] |
| L-Malic Acid | (S)-N-Benzyl-3-hydroxypyrrolidine | 1. Condensation with benzylamine, 2. Reduction (LiAlH₄) | ~41% (over 2 steps) | 84% | [3] |
| D-Malic Acid | (R)-3-Hydroxypyrrolidine | (Similar to L-Malic acid route) | Yields are generally moderate | High | [4] |
| L-Hydroxyproline | (R)-3-Hydroxypyrrolidine | Reductive radical decarboxylation | Not explicitly stated | High | [2] |
Asymmetric Catalysis
Asymmetric catalysis offers an elegant way to generate chirality, often with high enantioselectivity. Rhodium-catalyzed asymmetric hydrogenation is a notable example.
| Substrate | Catalyst System | Target Enantiomer | Yield | Enantiomeric Excess (ee) | Reference |
| N-Boc-pyrrol-3-one | Ru(η³-methallyl)₂(cod) / (S,S)-(R,R)-PhTRAP | (S)-N-Boc-3-hydroxypyrrolidine | 92% | 79% | [5] |
| 3-Pyrrolines | [Rh(OH)((R)-segphos)]₂ | 3-Arylpyrrolidines | High | High | [6] |
Kinetic Resolution
Kinetic resolution is a powerful tool for separating racemates, and enzymatic resolutions are particularly effective.
| Racemic Substrate | Method | Biocatalyst/Reagent | Resolved Product | Conversion | Enantiomeric Excess (ee) | Reference | | --- | --- | --- | --- | --- | --- | | (±)-N-Benzoyl-3-hydroxypyrrolidine | Enzymatic Resolution | Amano PS-IM Lipase | (S)-N-Benzoyl-3-hydroxypyrrolidine | >49% | >99% |[7] | | (±)-3-Hydroxypyrrolidine | Enzymatic Acetylation | Amano Lipase P | (R)-3-acetoxypyrrolidine & (S)-3-hydroxypyrrolidine | Not specified | Excellent for both |[8] | | (±)-N-Boc-3-hydroxypyrrolidine | Enzymatic Hydrolysis | Pseudomonas cepacia Lipase | (R)-N-Boc-3-hydroxypyrrolidine | Good | High |[9] |
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the key synthetic strategies.
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. KR100939347B1 - Method for preparing optically pure (S) -3-hydroxy pyrrolidine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines giving 3-arylpyrrolidines: protonation as a key step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Redirecting [linkinghub.elsevier.com]
The Crucial Role of Hydroxyl Group Position in Catalytic Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its catalytic activity is paramount. The position of a functional group, such as a hydroxyl (-OH) group, on a molecule can dramatically influence its reactivity and the efficiency of catalytic processes. This guide provides an objective comparison of how the hydroxyl group's position impacts catalytic activity, supported by experimental data and detailed protocols.
The orientation of a hydroxyl group on an aromatic ring or an aliphatic chain dictates the electronic and steric environment of a molecule, thereby affecting its interaction with catalysts and other reactants. This guide explores this phenomenon through a comparative analysis of different isomers in various catalytic reactions, including oxidation, reduction, and coupling reactions.
Comparative Analysis of Catalytic Activity
The following sections present quantitative data comparing the catalytic performance of isomers with differently positioned hydroxyl groups.
Catalytic Reduction of Nitrophenol Isomers
The reduction of nitrophenols to aminophenols is a crucial reaction in the synthesis of pharmaceuticals and other fine chemicals. The position of the hydroxyl group relative to the nitro group significantly impacts the reaction rate.
| Isomer | Catalyst | Apparent Rate Constant (k_app) (s⁻¹) | Reference |
| 4-Nitrophenol | Au@[C₄C₁₆Im]Br | 1.10 x 10⁻⁴ | [1] |
| 2-Nitrophenol | Au@[C₄C₁₆Im]Br | 7.73 x 10⁻⁵ | [1] |
| 4-Nitrophenol | Ni₁₇₅Cu | High | [2] |
| 3-Nitrophenol | Ni₇Cu | Highest | [2] |
| 2-Nitrophenol | Ni₇Cu | High | [2] |
Analysis: In the catalytic reduction using ionic liquid-stabilized gold nanoparticles, 4-nitrophenol exhibits a higher apparent rate constant compared to 2-nitrophenol.[1] This difference is attributed to the intramolecular hydrogen bonding present in 2-nitrophenol, which can hinder the interaction of the nitro group with the catalyst surface.[1] Another study using bimetallic NiCu nanostructures also demonstrated that the catalytic activity is dependent on the nitrophenol isomer's structure, with the Ni₇Cu catalyst showing the highest activity for the reduction of 2-nitrophenol and 3-nitrophenol.[2][3]
Catalytic Oxidation of Cresol Isomers
The oxidation of cresols (methylphenols) is relevant in environmental remediation and chemical synthesis. The position of the hydroxyl and methyl groups influences the reaction's regioselectivity and rate.
| Isomer | Catalyst/Method | Observation | Reference |
| ortho-Cresol | Hydroxo multicopper(II) clusters | High ortho-ortho coupling selectivity, 40% yield of 3,3'-dimethyl-2,2'-biphenol. | |
| meta-Cresol | Hydroxo multicopper(II) clusters | Coupling at the less hindered C-6 position is favored. | |
| para-Cresol | Ascorbate peroxidase | Second-order rate constant (k₂) for Compound I reduction: 5.42 x 10⁵ M⁻¹s⁻¹. | [4] |
Analysis: In the oxidative coupling of cresol isomers using hydroxo multicopper(II) clusters, the position of the methyl group directs the regioselectivity of the C-C bond formation. For ortho-cresol, high selectivity for ortho-ortho coupling is observed. For meta-cresol, steric hindrance plays a significant role, favoring coupling at the less hindered C-6 position. Enzymatic oxidation of p-cresol by ascorbate peroxidase has been studied in detail, and the second-order rate constant for the reduction of the enzyme's Compound I intermediate has been determined.[4]
Antioxidant Activity of Hydroxystilbene Isomers
Hydroxystilbenes are known for their antioxidant properties, which are a form of catalytic activity where the compound scavenges free radicals. The geometric isomerism (cis vs. trans) around the double bond, which alters the relative positions of the hydroxyl groups in space, significantly affects this activity.
| Isomer | Rate Constant for Reaction with Peroxyl Radicals | O-H Bond Dissociation Enthalpy (kcal/mol) | Reference |
| trans-Hydroxystilbenes | Higher activity (factor of 2-6) | Lower | [5] |
| cis-Hydroxystilbenes | Lower activity | 1.8 kcal/mol higher than trans | [5] |
Analysis: trans-Hydroxystilbene isomers consistently show higher antioxidant activity than their cis counterparts, with reaction rates for scavenging peroxyl radicals being 2 to 6 times faster.[5] This is attributed to a lower O-H bond dissociation enthalpy in the trans isomers.[5] Density functional theory (DFT) calculations suggest that the folded structure of the cis isomer reduces the delocalization of the unpaired electron on the styryl group in the resulting phenoxyl radical, making it less stable and the parent molecule less reactive.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Catalytic Reduction of Nitrophenol Isomers
This protocol describes the procedure for evaluating the catalytic activity of nanoparticles in the reduction of nitrophenol isomers, as monitored by UV-vis spectroscopy.[1][2]
Materials:
-
Nitrophenol isomer (e.g., 4-nitrophenol, 2-nitrophenol)
-
Sodium borohydride (NaBH₄)
-
Catalyst suspension (e.g., Au@[C₄C₁₆Im]Br, NiₓCuᵧ nanostructures)
-
Deionized water
-
Quartz cuvette (1 cm path length)
-
UV-vis spectrophotometer
-
Magnetic stirrer
Procedure:
-
Prepare a stock solution of the nitrophenol isomer (e.g., 30 mM in water).
-
Prepare a fresh solution of NaBH₄ (e.g., 0.1 M in water).
-
In a quartz cuvette, mix the NaBH₄ solution (e.g., 3.7 mL) and the nitrophenol stock solution (e.g., 10 µL).
-
Stir the solution in the cuvette for 15 minutes at 25 °C.
-
Initiate the reaction by adding a small volume of the catalyst suspension (e.g., 20 µL of a 1.4 mg/mL suspension) to the cuvette.[2]
-
Immediately begin monitoring the reaction by recording the UV-vis spectra at regular intervals (e.g., every 2 seconds).[2]
-
The progress of the reaction is followed by the decrease in the absorbance of the nitrophenolate ion (around 400 nm for 4-nitrophenol).
-
The apparent rate constant (k_app) can be determined by plotting ln(A/A₀) versus time, where A is the absorbance at time t and A₀ is the initial absorbance.
Protocol 2: HPLC Analysis of Cresol Isomer Oxidation Products
This protocol outlines a general method for the separation and quantification of cresol isomers and their oxidation products using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cresol isomer mixture (ortho-, meta-, para-cresol)
-
Oxidation reaction samples
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Filter the reaction samples through a 0.45 µm syringe filter to remove any particulate matter.
-
If necessary, dilute the samples with the mobile phase to fall within the calibration range.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing methanol, water, and acetic acid in a suitable ratio (e.g., 10:50:40 v/v/v). The optimal ratio may need to be determined experimentally.
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 270 nm).
-
-
Analysis:
-
Inject a standard mixture of the cresol isomers and expected oxidation products to determine their retention times.
-
Inject the prepared samples.
-
Quantify the components by comparing their peak areas to a calibration curve generated from standards of known concentrations.
-
Signaling Pathways and Mechanistic Insights
The position of the hydroxyl group influences not only the overall reaction rate but also the reaction mechanism and the distribution of products.
Regioselectivity in Phenol Oxidation
The hydroxyl group is an ortho-, para-directing group in electrophilic aromatic substitution. This means that in reactions like catalytic oxidation, the incoming group (e.g., another hydroxyl group) will preferentially add to the positions ortho or para to the existing hydroxyl group.
In the case of substituted phenols like cresols, the interplay between the directing effects of the hydroxyl and methyl groups, as well as steric hindrance, determines the final product distribution. For instance, in m-cresol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The methyl group at C3 will sterically hinder attack at C2 and C4 to some extent, leading to a preference for attack at C6.
Conclusion
The evidence presented in this guide unequivocally demonstrates that the position of a hydroxyl group is a critical determinant of catalytic activity. Through electronic effects, steric hindrance, and the potential for intramolecular interactions, the location of this functional group can significantly alter reaction rates, product selectivity, and even the underlying reaction mechanism. For researchers in catalysis and drug development, a thorough understanding of these structure-activity relationships is essential for the rational design of more efficient and selective catalysts and for predicting the metabolic fate and biological activity of hydroxyl-containing molecules. The provided experimental protocols serve as a foundation for further exploration and validation of these principles in diverse chemical systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic oxidation of p-cresol by ascorbate peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tuning regioselective oxidation toward phenol via atomically dispersed iron sites on carbon - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01717E [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of (S)-3-Hydroxypyrrolidine Hydrochloride: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of (S)-3-Hydroxypyrrolidine hydrochloride, ensuring the safety of laboratory personnel and adherence to environmental regulations.
This compound is a chemical compound that requires careful management due to its potential hazards. This document provides a comprehensive, step-by-step guide for its proper disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for mitigating risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to handle this compound with appropriate safety measures in a controlled environment.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Always inspect gloves for integrity before use.[1]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2]
-
Lab Coat: A standard lab coat should be worn to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of dust formation or inhalation of vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][4]
Handling:
Hazard Identification and Quantitative Data
This compound is classified as a hazardous substance. Below is a summary of its hazard classifications.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315 - Causes skin irritation[1][5] |
| Eye Irritation | 2 | H319 - Causes serious eye irritation[1][5] |
| Specific target organ toxicity — Single exposure (Respiratory system) | 3 | H335 - May cause respiratory irritation[1][5] |
Signal Word: Warning[5]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Clearly identify the waste as "this compound".
-
Do not mix with other chemical wastes unless explicitly permitted by your institution's hazardous waste management guidelines.[6]
Step 2: Containment
-
Solid Waste: Carefully sweep up the solid material, avoiding dust formation.[1][4] Place the waste in a suitable, clearly labeled, and sealable container.[4]
-
Liquid Waste: If the compound is in solution, collect the liquid waste in a designated, leak-proof, and shatter-proof container.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, pipette tips, and absorbent pads, should be collected in a separate, sealed, and puncture-resistant container labeled as hazardous waste.[1]
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Include the date of accumulation and any relevant hazard symbols.
Step 4: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][4]
-
Keep the container tightly closed and store it away from incompatible materials.[2]
Step 5: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[1]
-
Waste must be disposed of in accordance with local, regional, and national regulations.[5] It is often recommended to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For minor spills, use an inert absorbent material like vermiculite or sand to absorb the spill. Avoid creating dust.[1][4]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste disposal.[1][4]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: For larger spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
